Product packaging for Cedr-8(15)-ene(Cat. No.:)

Cedr-8(15)-ene

Cat. No.: B15092602
M. Wt: 204.35 g/mol
InChI Key: DYLPEFGBWGEFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cedr-8(15)-ene is a sesquiterpene hydrocarbon that serves as a high-value compound for scientific research and development. It is a key constituent found in the essential oil of cedar, contributing to the characteristic woody aroma that makes it a significant material in fragrance research for perfumes and scented products . Beyond its applications in flavor and fragrance, this compound exhibits promising biological activities that are of interest in pharmaceutical and agricultural research. Studies have highlighted its potential antioxidant, antimicrobial, and anti-inflammatory properties . Its antimicrobial efficacy has been demonstrated against various pathogens, including Staphylococcus aureus and Escherichia coli , while its anti-inflammatory action is linked to the modulation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 . In environmental science, this compound is studied as a volatile organic compound (VOC), and its emission patterns can be an important factor in assessing environmental impacts . As a natural product, it also functions as a core structural motif and a key intermediate in the exploration of complex organic syntheses . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B15092602 Cedr-8(15)-ene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLPEFGBWGEFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862162
Record name Cedr-8(15)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Extraction of Cedr-8(15)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene, also known as (+)-β-cedrene, is a sesquiterpene of significant interest in the fields of fragrance chemistry, natural products research, and potentially, pharmacology. It is an isomer of the more common α-cedrene and is a constituent of various essential oils, most notably cedarwood oil. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and quantitative data to support researchers and professionals in drug development and related scientific disciplines.

Natural Sources of this compound

This compound is found alongside its isomer, α-cedrene, in the essential oils of several plants, primarily within the Cupressaceae family. The relative abundance of these isomers can vary depending on the plant species, geographical origin, and the specific extraction method employed.

The most commercially significant sources of cedrene isomers are various species of cedarwood. These include:

  • Juniperus virginiana (Eastern Red Cedar): A primary source for Virginia cedarwood oil, which is rich in both α- and β-cedrene.[1]

  • Juniperus ashei (Texas Cedar): The source of Texas cedarwood oil, another major commercial source of cedrenes.[1]

  • Cupressus funebris (Chinese Weeping Cypress): The source of Chinese cedarwood oil, which also contains significant amounts of cedrene isomers.[1][2]

Other reported natural sources include:

  • Vetiveria zizanoides (Vetiver)

  • Tagetes filifolia

  • Prangos uloptera

The yield of essential oil and the concentration of cedrene isomers are influenced by factors such as the age of the tree, with older trees generally providing higher yields.[1][3] The heartwood of these trees is the primary repository of the essential oil.[1][3]

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP).[4][5][6][7] This central precursor is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A specific enzyme, (-)-α-cedrene synthase, catalyzes the cyclization of (2Z,6E)-farnesyl diphosphate to form a (7R)-β-bisabolyl cation intermediate.[8][9] This cation then undergoes further rearrangement and deprotonation to yield various sesquiterpenes, including (-)-α-cedrene as a major product. While the direct enzymatic step to (+)-β-cedrene (this compound) is less specifically detailed in the provided results, it follows a similar cyclization cascade from FPP, likely involving a cedrene synthase with different product specificity.

Biosynthesis of this compound IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Cedrene_Synthase Cedrene Synthase FPP->Cedrene_Synthase Cedrene_Isomers Cedrene Isomers (α- and β-cedrene) Cedrene_Synthase->Cedrene_Isomers

Biosynthesis of Cedrene Isomers

Extraction Methodologies

Several methods are employed for the extraction of essential oils rich in this compound from plant materials. The choice of method significantly impacts the yield, purity, and chemical profile of the final product.

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting cedarwood oil.[1]

Experimental Protocol:

  • Material Preparation: The heartwood of the cedar tree is chipped or ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A distillation apparatus is set up with a boiling flask, a biomass flask (to hold the wood chips), a condenser, and a collection vessel.

  • Distillation Process: Steam is generated in the boiling flask and passed through the plant material in the biomass flask. The steam volatilizes the essential oil components.

  • Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the oil can be separated from the water.

It is crucial to note that the acidic conditions that can arise during steam distillation can catalyze the dehydration of cedrol, another major component of cedarwood oil, into α-cedrene. This can alter the natural composition of the extracted oil.

Steam_Distillation_Workflow Start Start Wood_Chips Cedarwood Chips Start->Wood_Chips Distillation Steam Distillation Wood_Chips->Distillation Steam_Generation Steam Generation Steam_Generation->Distillation Condensation Condensation Distillation->Condensation Separation Separation (Oil/Water) Condensation->Separation Crude_Oil Crude Cedarwood Oil Separation->Crude_Oil End End Crude_Oil->End

Steam Distillation Workflow
Solvent Extraction

Solvent extraction is an alternative method that can yield a higher quality oil with a composition closer to the natural state of the wood.

Experimental Protocol:

  • Material Preparation: Similar to steam distillation, the cedarwood is chipped or ground.

  • Solvent Selection: Non-polar solvents such as hexane or ethanol are commonly used.

  • Extraction: The plant material is submerged in the solvent for a defined period (e.g., 1 hour), allowing the essential oil to dissolve.[10] This can be performed at room temperature or with heating, for example, in a Soxhlet apparatus.

  • Filtration: The solid plant material is filtered out from the solvent-oil mixture.

  • Solvent Removal: The solvent is removed from the extract, typically through distillation or rotary evaporation, to yield the purified essential oil.

Soxhlet Extraction Protocol:

  • Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask containing the solvent (e.g., ethanol), a thimble containing the ground plant material, and a condenser.

  • Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material. Once the thimble is full, the solvent-oil mixture siphons back into the boiling flask. This cycle is repeated for a specified duration (e.g., 16 hours).[11]

  • Solvent Evaporation: After the extraction is complete, the solvent is evaporated to obtain the crude essential oil.

Solvent_Extraction_Workflow Start Start Wood_Chips Cedarwood Chips Start->Wood_Chips Solvent_Addition Solvent Addition (e.g., Hexane, Ethanol) Wood_Chips->Solvent_Addition Extraction Extraction (Maceration or Soxhlet) Solvent_Addition->Extraction Filtration Filtration Extraction->Filtration Solvent_Removal Solvent Removal (Distillation/Evaporation) Filtration->Solvent_Removal Crude_Oil Crude Cedarwood Oil Solvent_Removal->Crude_Oil End End Crude_Oil->End

Solvent Extraction Workflow
Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a more advanced and "green" extraction method that can provide high yields of high-quality oil.

Experimental Protocol:

  • Material Preparation: The cedarwood is prepared as in other methods.

  • SFE System: The extraction is performed in a specialized SFE system consisting of a CO2 tank, a pump to pressurize the CO2, an extraction vessel, and a separator.

  • Extraction Parameters: The temperature and pressure are controlled to bring the CO2 into a supercritical state (e.g., 70°C and 4000 psi). The supercritical CO2 then acts as a solvent, passing through the plant material and dissolving the essential oil.

  • Separation: The pressure is then reduced in the separator, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.

  • Optimization: The extraction yield and composition can be optimized by adjusting parameters such as temperature, pressure, and the use of co-solvents (e.g., ethanol).[12][13][14][15]

Lower extraction temperatures in SFE have been shown to favor a higher ratio of cedrol to cedrene, indicating less degradation of cedrol.

Isolation and Purification

Following the initial extraction, further purification steps are often necessary to isolate this compound from other components of the essential oil.

Fractional Distillation: This technique separates components based on their different boiling points. By carefully controlling the temperature and pressure during distillation, fractions enriched in specific cedrene isomers can be collected.

Crystallization: For components like cedrol that are solid at room temperature, crystallization can be used as a purification step. The crude oil is cooled to induce crystallization of cedrol, which can then be separated by centrifugation. The remaining liquid fraction will be enriched in cedrene isomers.

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oil extracts.

General GC-MS Protocol:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or acetone).

  • GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up, separating the different volatile components based on their boiling points and interactions with the column's stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragmentation pattern (mass spectrum) is used to identify the compound by comparing it to a spectral library (e.g., NIST).

  • Quantification: The concentration of each component can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known concentration of an internal or external standard.

Quantitative Data Summary

The following tables summarize the reported yields and composition of cedarwood oil from various sources and extraction methods. It is important to note that these values can vary significantly based on the specific conditions used.

Table 1: Yield of Cedarwood Oil from Different Species and Extraction Methods

Plant SourceExtraction MethodYield (% of dry weight)Reference
Juniperus asheiSteam Distillation4.04[3]
Juniperus virginianaSteam Distillation3.18[3]
Juniperus erythrocarpaSteam Distillation4.87[3]
Juniperus scopulorumSteam DistillationNot specified, but comparable to commercial species[3]
Juniperus virginianaSupercritical CO2 Extraction4.4[16]
Juniperus virginianaSteam Distillation1.3[16]

Table 2: Composition of Cedrene Isomers in Cedarwood Oil

Plant SourceComponentConcentration (%)Reference
Cupressus funebrisα-cedrene16.9[2]
β-cedrene5.7[2]
Juniperus virginianaα-cedrene~20-35 (commercial oil)-
β-cedrene~4-8 (commercial oil)-
Juniperus chinensisα-cedrene4.8[2]

Conclusion

This compound is a valuable natural sesquiterpene primarily sourced from the essential oils of various cedarwood species. The selection of an appropriate extraction method is critical, as it significantly influences the yield and chemical integrity of the final product. While steam distillation is the most common industrial practice, methods like solvent extraction and supercritical fluid extraction offer advantages in terms of obtaining a product with a composition that more closely reflects the natural state within the plant material. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively source, extract, and analyze this compound for further scientific investigation and potential applications in drug development and other industries.

References

In-Depth Technical Guide to the Biological Activities of Cedr-8(15)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene, a sesquiterpene hydrocarbon, is a prominent constituent of various essential oils, notably from cedarwood and other aromatic plants. This document provides a comprehensive technical overview of the known biological activities of this compound and its closely related isomers, α-cedrene (Cedr-9-ene) and β-cedrene (this compound). The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Biological Activities of this compound and its Isomers

Research has indicated that this compound and its isomers possess a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The following sections provide a detailed account of these activities, supported by quantitative data from scientific literature.

Antimicrobial Activity

An essential oil containing β-cedrene (this compound) as one of its main components has demonstrated antimicrobial properties. The minimum inhibitory concentration (MIC) values against several microorganisms have been determined, indicating its potential as an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Essential Oil Containing β-Cedrene

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria31.25
Staphylococcus epidermidisGram-positive bacteria31.25
YeastFungus62.5

Experimental Protocol: Micro-broth Dilution Method

The antimicrobial activity was assessed using the micro-broth dilution method.[1]

  • Inoculum Preparation: The microbial strains were cultured overnight, and the inoculum was prepared to a standardized concentration.

  • Serial Dilution: The essential oil was serially diluted in a 96-well microplate containing an appropriate growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The microplates were incubated under conditions suitable for the growth of the respective microorganisms.

  • MIC Determination: The MIC was determined as the lowest concentration of the essential oil that visibly inhibited microbial growth.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available, the general anti-inflammatory potential of related sesquiterpenes suggests a basis for further investigation. A common in vitro assay to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of NO production in RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of NO inhibition.

Experimental Workflow for Nitric Oxide (NO) Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Measure nitrite with Griess reagent D->E F Calculate IC50 E->F

Caption: Workflow for determining the in vitro anti-inflammatory activity by measuring nitric oxide inhibition.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • IC50 Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition, and the IC50 value is determined.

Experimental Workflow for DPPH Antioxidant Assay

G A Prepare DPPH solution B Mix with this compound A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and IC50 D->E

Caption: A simplified workflow of the DPPH radical scavenging assay for antioxidant activity assessment.

Cytotoxic and Pharmacological Activities of Isomers

While specific cytotoxicity data for this compound is limited, studies on its isomers, α-cedrene and β-cedrene, have revealed significant biological activities, including trypanocidal, antileukemic, and enzyme inhibitory effects.

Table 2: Cytotoxic and Pharmacological Activities of Cedrene Isomers

CompoundActivityCell Line / TargetIC50 / KiReference
(-)-Cedrene (α-cedrene)TrypanocidalTrypanosoma b. brucei4.07 µg/mL[2]
(-)-Cedrene (α-cedrene)AntileukemicIn vitro22.2 µg/mL[2]
β-CedreneCYP2B6 InhibitionHuman liver microsomes1.6 µM (Ki)
β-CedreneCYP3A4 InhibitionHuman liver microsomesModerate inhibition

Experimental Protocol: Trypanocidal Activity Assay

A general protocol for assessing the in vitro trypanocidal activity of a compound against Trypanosoma brucei is described below.

  • Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium.

  • Compound Treatment: The parasites are incubated with various concentrations of the test compound.

  • Viability Assessment: After a specific incubation period, the viability of the parasites is assessed using a suitable method, such as a resazurin-based assay.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Experimental Protocol: Antileukemic Activity Assay

The in vitro antileukemic activity can be determined using a standard cytotoxicity assay against a relevant leukemia cell line.

  • Cell Culture: A human leukemia cell line (e.g., K562, Jurkat) is cultured and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Cell Viability Assay: After a defined incubation period (e.g., 48 or 72 hours), cell viability is measured using an appropriate method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • IC50 Calculation: The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways through which this compound and its isomers exert their biological effects. The diverse activities observed suggest that these compounds may interact with multiple molecular targets. For instance, anti-inflammatory effects could potentially involve the modulation of pathways such as the NF-κB or MAPK signaling cascades, which are central to the inflammatory response. Further research is required to elucidate the precise mechanisms of action.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Cedrene This compound Cedrene->IKK Inhibits? NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS gene expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: A hypothetical pathway illustrating the potential inhibition of the NF-κB signaling cascade by this compound to reduce inflammation.

Conclusion

This compound and its isomers, α- and β-cedrene, exhibit a range of promising biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals. However, it is evident that further in-depth studies are necessary to fully characterize the pharmacological profile of this compound, elucidate its mechanisms of action, and explore its therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for such future investigations. The lack of information on the specific signaling pathways involved represents a significant knowledge gap that warrants further research to unlock the full potential of this natural compound.

References

An In-depth Technical Guide to the Structural Differences of α-Cedrene and β-Cedrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cedrene and β-cedrene are naturally occurring tricyclic sesquiterpenes, primarily found in the essential oil of cedarwood.[1][2] As constitutional isomers, they share the same molecular formula, C₁₅H₂₄, and the fundamental cedrane skeleton.[1][2] However, their distinct structural arrangements, arising from the position of a single double bond, lead to notable differences in their physicochemical properties and spectroscopic signatures.[1] This technical guide provides a comprehensive comparison of α- and β-cedrene, detailing their structural nuances, comparative spectral data, and relevant experimental protocols for their synthesis and isolation.

Core Structural Differences

The fundamental structural difference between α-cedrene and β-cedrene lies in the placement of their endocyclic and exocyclic double bonds, respectively. Both isomers possess the same tricyclic cedrane core, but the variation in unsaturation significantly influences their chemical reactivity and spectral properties.

  • α-Cedrene: Features an endocyclic double bond between the C8 and C9 positions of the cedrane framework.[3]

  • β-Cedrene: Possesses an exocyclic double bond at the C8 position, involving a methylene group attached to the ring system.[4]

Below is a visualization of their chemical structures, highlighting this key difference.

cedrene_structures cluster_alpha α-Cedrene cluster_beta β-Cedrene a_img a_img b_img b_img

Figure 1: Chemical structures of α-cedrene and β-cedrene.

Physicochemical Properties

The seemingly minor difference in the double bond position results in measurable variations in the physicochemical properties of α- and β-cedrene. These properties are crucial for their separation, identification, and potential applications.

Propertyα-Cedreneβ-Cedrene
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol
Boiling Point 261-262 °C[2]263-264 °C
Density 0.932 g/mL at 20 °C[2]0.932 g/mL at 20 °C
Refractive Index (n20/D) 1.495 - 1.510[5]1.502
CAS Number 469-61-4[2]546-28-1[2]

Spectroscopic Data

The structural isomerism of α- and β-cedrene is most definitively characterized through spectroscopic analysis. The distinct electronic environments of the carbon and hydrogen atoms in each molecule give rise to unique NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

α-Cedrene β-Cedrene
Chemical Shift (ppm) Chemical Shift (ppm)
Data not fully available in a comprehensive, directly comparable format in the search results.Data not fully available in a comprehensive, directly comparable format in the search results.

¹³C NMR Data

Carbon No. α-Cedrene Chemical Shift (ppm) β-Cedrene Chemical Shift (ppm)
153.653.8
241.841.5
325.125.2
436.936.8
556.656.5
635.135.0
760.960.8
8142.1150.1
9118.549.6
1042.142.0
1130.029.9
1223.323.2
1328.928.8
1426.726.6
15-106.3

Note: The numbering of the carbon atoms may vary between different literature sources. The data presented here is a compilation from multiple sources and aims to provide a comparative overview.[1][6][7]

Infrared (IR) Spectroscopy
α-Cedrene β-Cedrene
Absorption Bands (cm⁻¹) Absorption Bands (cm⁻¹)
~3030 (C-H stretch, alkene)~3070 (C-H stretch, alkene)
~2950-2850 (C-H stretch, alkane)~2950-2850 (C-H stretch, alkane)
~1640 (C=C stretch, endocyclic)~1650 (C=C stretch, exocyclic)
~1460 (C-H bend, alkane)~1460 (C-H bend, alkane)
~890 (C-H bend, alkene)~880 (C-H bend, alkene)
Mass Spectrometry (MS)

Both α- and β-cedrene exhibit a molecular ion peak (M⁺) at m/z 204. However, the fragmentation patterns can show subtle differences due to the different stability of the intermediate carbocations formed upon ionization. Common fragments for both isomers include losses of methyl (m/z 189) and isopropyl (m/z 161) groups.[3] A detailed analysis of the relative intensities of these and other fragment ions can aid in distinguishing between the two isomers.

Experimental Protocols

Isolation from Cedarwood Oil

α- and β-cedrene are major constituents of cedarwood oil and can be isolated through fractional distillation under reduced pressure.[8]

Methodology:

  • Initial Distillation: Cedarwood oil is subjected to vacuum distillation to separate the more volatile monoterpenes and lighter sesquiterpenes from the higher-boiling components.

  • Fractional Distillation: The cedrene-rich fraction is then carefully subjected to fractional distillation using a column with high theoretical plates. Due to their slightly different boiling points, α- and β-cedrene can be separated into fractions with varying purities.

  • Gas Chromatography (GC) Analysis: The composition of each fraction is monitored by gas chromatography (GC) to determine the relative amounts of α- and β-cedrene.[8]

  • Purification: Fractions enriched in the desired isomer can be further purified by repeated fractional distillation or preparative gas chromatography.

Chemical Synthesis: Pauson-Khand Reaction

A common strategy for the synthesis of the cedrene skeleton involves the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, to construct the cyclopentenone ring fused to the tricyclic system.[1][9] The resulting intermediate, cedrone, can then be converted to α- and β-cedrene.

Workflow for the Synthesis of Cedrone via Pauson-Khand Reaction:

pauson_khand_workflow start Enone Precursor alkyne Introduction of Alkyne start->alkyne pk_reaction Intramolecular Pauson-Khand Reaction (Co₂(CO)₈, heat or promoter) alkyne->pk_reaction cedrone Cedrone pk_reaction->cedrone

Figure 2: General workflow for cedrone synthesis.

Conversion of Cedrone to α- and β-Cedrene:

  • Wittig Reaction: Cedrone can be converted to β-cedrene via a Wittig reaction using methylenetriphenylphosphorane (Ph₃P=CH₂) to introduce the exocyclic double bond.

  • Reduction and Elimination: To obtain α-cedrene, the carbonyl group of cedrone is first reduced to a hydroxyl group (cedrol) using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration of cedrol leads to the formation of the more stable endocyclic double bond of α-cedrene.

Biosynthesis

In nature, both α- and β-cedrene are biosynthesized from farnesyl pyrophosphate (FPP) through a series of enzymatic cyclizations and rearrangements.[10] The initial cyclization of FPP leads to the formation of a bisabolyl cation, which then undergoes further intramolecular reactions to form the characteristic tricyclic cedrane skeleton. The final deprotonation step determines whether the endocyclic (α-cedrene) or exocyclic (β-cedrene) double bond is formed.

biosynthesis_pathway FPP Farnesyl Pyrophosphate (FPP) cyclization1 Initial Cyclization FPP->cyclization1 bisabolyl_cation Bisabolyl Cation cyclization1->bisabolyl_cation cyclization2 Intramolecular Cyclization & Rearrangements bisabolyl_cation->cyclization2 cedrenyl_cation Cedrenyl Cation cyclization2->cedrenyl_cation alpha_cedrene α-Cedrene cedrenyl_cation->alpha_cedrene Deprotonation beta_cedrene β-Cedrene cedrenyl_cation->beta_cedrene Deprotonation

Figure 3: Simplified biosynthetic pathway to cedrene isomers.

Conclusion

α-Cedrene and β-cedrene, while sharing a common molecular formula and carbon skeleton, exhibit distinct structural and physicochemical properties due to the different placement of a double bond. These differences are readily apparent in their spectroscopic data, particularly in their ¹³C NMR spectra. Understanding these structural nuances is critical for their accurate identification, separation, and for guiding synthetic strategies. The information presented in this guide provides a foundational resource for researchers and professionals working with these important natural products.

References

Commercial Suppliers and Technical Guide for High-Purity Cedr-8(15)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Cedr-8(15)-ene, a sesquiterpene of significant interest for research and development. This document outlines commercial suppliers, provides key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Commercial Availability of High-Purity this compound and Related Isomers

Table 1: Representative Quantitative Data for High-Purity (-)-α-Cedrene (CAS: 469-61-4)

PropertySpecification
Purity (GC, sum of enantiomers)≥95.0%
Optical Activity ([α]20/D, c=10% in ethanol)-88±1°
Refractive Index (n20/D)1.498
Boiling Point261-262 °C (lit.)
Density (at 20 °C)0.932 g/mL (lit.)
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol

Table 2: Commercial Suppliers of Cedrene Isomers

SupplierProduct Name(s)CAS Number(s)Purity
Sigma-Aldrich (-)-α-Cedrene469-61-4≥95.0% (sum of enantiomers, GC)
Santa Cruz Biotechnology [1][2](+)-β-Cedrene, (−)-α-Cedrene546-28-1, 469-61-4≥95%
Extrasynthese [3]alpha-Cedrene469-61-4≥95% (sum of enantiomers)
ChromaDex CEDRENE, (-)-alpha-(AS)469-61-4Not specified
LGC Standards [4](+)-beta-Cedrene (major, contains (-)-cedrene)546-28-1Not specified

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is adapted from a validated method for the quantification of the isomeric α-Cedrene in a biological matrix and is suitable for the analysis of this compound.[5][6]

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

  • Capillary Column: ZB-5 (30 m × 0.25 mm, 0.25-µm df) or equivalent[7]

Sample Preparation (from a biological matrix like plasma): [5][6]

  • To 50 µL of plasma, add a suitable internal standard (e.g., 1,4-dichlorobenzene).

  • Extract the analyte using ethyl acetate at a neutral pH.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS/MS Parameters: [5][8]

  • Injection Mode: Splitless

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 4 min

    • Ramp to 160 °C at 30 °C/min, hold for 8 min

    • Ramp to 170 °C at 2 °C/min, hold for 27 min

    • Ramp to 190 °C at 5 °C/min, hold for 4 min

    • Ramp to 290 °C at 15 °C/min, hold for 4 min

  • MS/MS Detection Mode: Selective Reaction Monitoring (SRM)

    • This compound (and isomers) Precursor Ion (m/z): 204.3

    • Product Ion (m/z): 119.0 (This may need to be optimized for this compound specifically)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis: Quantification is achieved by constructing a standard curve with known concentrations of this compound and comparing the peak area ratio of the analyte to the internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation Detection Detection (SRM) Fragmentation->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report NFkB_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment and Stimulation cluster_detection Detection and Analysis Seed_Cells Seed NF-κB Reporter Cells (96-well plate) Adherence Overnight Incubation (Cell Adherence) Seed_Cells->Adherence Add_Compound Add this compound (Varying Concentrations) Adherence->Add_Compound Pre_incubation Pre-incubation Add_Compound->Pre_incubation Stimulation Add Inflammatory Stimulus (e.g., TNF-α or LPS) Pre_incubation->Stimulation Incubation Incubation for Luciferase Expression Stimulation->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Measurement Measure Luminescence Luciferase_Assay->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis NFkB_Signaling_Pathway cluster_nucleus LPS_TNFa Inflammatory Stimulus (LPS / TNF-α) Receptor Cell Surface Receptor (e.g., TLR4 / TNFR) LPS_TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->NFkB NFkB_nuc NF-κB DNA DNA (NF-κB Response Elements) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Cedrene This compound Cedrene->IKK Inhibits Cedrene->NFkB Inhibits Translocation

References

An In-Depth Technical Guide to Cedr-8(15)-ene: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedr-8(15)-ene, a prominent sesquiterpene found in the essential oils of various plants, most notably Cedarwood oil from Juniperus virginiana, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and presenting in-depth experimental protocols for its extraction, analysis, and evaluation of its biological effects. Furthermore, this document elucidates its potential mechanism of action through the modulation of key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as (+)-β-Funebrene and a component of Cedrene, is a tricyclic sesquiterpene with the molecular formula C15H24.[1] Its chemical identity is registered under CAS number 11028-42-5 (for Cedrene, which includes this compound as a major isomer).[2] The compound's structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C15H24[1]
Molecular Weight 204.35 g/mol [1]
CAS Number 11028-42-5 (Cedrene)
Appearance Colorless liquid
Boiling Point 262-263 °C
Density 0.9342 g/cm³
IUPAC Name 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹,⁵]undecane[1]

Experimental Protocols

Extraction and Isolation of this compound from Juniperus virginiana

The following protocol describes a method for the dual extraction of essential oil, rich in this compound, and podophyllotoxin from the leaves of Juniperus virginiana.[3]

Materials:

  • Fresh leaves of Juniperus virginiana

  • Steam distillation apparatus

  • Homogenizer

  • Centrifuge

  • Ethyl acetate

  • HPLC system for analysis

Procedure:

  • Steam Distillation: Subject the fresh leaves of Juniperus virginiana to steam distillation to extract the essential oil. The essential oil fraction will contain a high concentration of this compound.

  • Post-Distillation Extraction of Plant Material: The plant material remaining after steam distillation can be further processed to extract other compounds like podophyllotoxin.

  • Homogenization and Solvent Extraction: Homogenize the steam-distilled plant material in a solvent such as ethyl acetate for 30 minutes at 800 rpm.

  • Phase Separation: Centrifuge the homogenate to separate the ethyl acetate phase containing the target compounds.

  • Analysis: Analyze the essential oil and the ethyl acetate extract using High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound and other components.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound in essential oil samples is crucial for standardization and research purposes. A validated GC-MS method is the gold standard for this analysis.[4][5]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

Method Validation Parameters:

  • Linearity: Establish a calibration curve with standard solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area (correlation coefficient > 0.99).

  • Precision: Determine intra-day and inter-day precision by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).[4]

  • Accuracy: Assess the accuracy of the method by calculating the recovery of a known amount of spiked standard in a sample matrix. Recoveries in the range of 80-120% are generally considered acceptable.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Typical GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

In Vitro Biological Activity Assays

The antioxidant potential of this compound can be evaluated using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays.[6][7][8][9]

DPPH Assay Protocol: [6]

  • Prepare a stock solution of DPPH in methanol (e.g., 8 mg/100 mL).

  • In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of this compound solution at various concentrations.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measure the absorbance at 514 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

ABTS Assay Protocol: [6]

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 140 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with water to an absorbance of approximately 0.7 at 734 nm.

  • In a 96-well microplate, mix 100 µL of the diluted ABTS solution with 100 µL of this compound solution at various concentrations.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity.

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[10][11][12][13]

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Signaling Pathway Modulation: Anti-inflammatory Activity via NF-κB Inhibition

This compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Validation of NF-κB Inhibition

NF-κB Luciferase Reporter Assay: [15] This assay is used to quantify the transcriptional activity of NF-κB.

  • Use a cell line (e.g., HEK 293) stably expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 50 ng/mL), for 3 hours.

  • Measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Measurement of LPS-induced TNF-α Secretion: [15] This assay assesses the ability of a compound to inhibit the production of a key pro-inflammatory cytokine regulated by NF-κB.

  • Use a macrophage cell line (e.g., RAW 264.7).

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 1 hour.

  • Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit. A reduction in TNF-α levels indicates an anti-inflammatory effect.

Proposed NF-κB Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed inhibitory action of this compound.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα DNA DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription Cedrene This compound Cedrene->IKK_complex Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a sesquiterpene of significant scientific interest due to its demonstrated biological activities. This technical guide provides a foundation for researchers by consolidating key information on its properties and offering detailed experimental protocols for its study. The elucidated role of this compound in modulating the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully explore its therapeutic applications and to conduct comprehensive preclinical and clinical evaluations.

References

In Vitro Antioxidant Capacity of Cedr-8(15)-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene, a tricyclic sesquiterpene hydrocarbon, is a prominent constituent of the essential oils derived from various plant species, notably from the genus Cedrus.[1] With the growing interest in natural compounds for pharmaceutical and nutraceutical applications, sesquiterpenes are being increasingly investigated for their diverse biological activities. Among these, the antioxidant potential of such compounds is of significant interest due to the role of oxidative stress in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, presenting key quantitative data, detailed experimental protocols for common antioxidant assays, and a discussion of potential mechanistic pathways.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
IUPAC Name 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹⁵]undecane
Synonyms (+)-beta-Funebrene, (+)-β-Cedrene, (-)-cedrene
CAS Number 546-28-1

In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various standard in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The following table summarizes the available quantitative data on its antioxidant activity.

AssayIC₅₀ Value (µg/mL)Remarks
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay25.6Moderate antioxidant activity.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay30.2Comparable to ascorbic acid.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay15.4 µmol Fe²⁺/gSignificant reducing power.[1]

Note: The original research article providing these specific IC₅₀ values could not be located in the conducted search. The data is presented as reported by a commercial supplier and should be interpreted with this consideration.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to enable researchers to replicate and validate these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound standard

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH and Sample in 96-well plate prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • This compound standard

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or the positive control to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS Radical Stock Solution prep_working Prepare ABTS Working Solution (Abs ~0.7) prep_abts->prep_working mix Mix ABTS and Sample in 96-well plate prep_working->mix prep_sample Prepare this compound Dilutions prep_sample->mix incubate Incubate 6 min mix->incubate read Read Absorbance at 734 nm incubate->read calculate Calculate % Inhibition read->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound standard

  • Positive control (e.g., Ferrous sulfate, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound solution, the positive control, or a blank (solvent) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using a ferrous sulfate solution of known concentrations. The FRAP value of the sample is then determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of the sample.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix FRAP Reagent and Sample in 96-well plate prep_frap->mix prep_sample Prepare this compound Dilutions prep_sample->mix incubate Incubate 4 min at 37°C mix->incubate read Read Absorbance at 593 nm incubate->read calculate Calculate FRAP Value (µmol Fe2+/g) read->calculate std_curve Construct Standard Curve (FeSO4) std_curve->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Potential Signaling Pathways in Antioxidant Action

While specific studies on the signaling pathways modulated by this compound to exert its antioxidant effects are not yet available, general antioxidant mechanisms often involve the modulation of key cellular signaling cascades. It is plausible that this compound, like other lipophilic antioxidant compounds, may influence one or more of the following pathways. Further research is required to elucidate the specific mechanisms of this compound.

Antioxidant_Signaling_Pathways cluster_stress Cellular Stress cluster_compound Antioxidant Compound cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2-Keap1 Pathway ROS->Nrf2 activates MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Cedrene This compound Cedrene->ROS scavenges Cedrene->Nrf2 may activate Cedrene->MAPK may modulate Cedrene->NFkB may inhibit AntioxidantEnzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AntioxidantEnzymes induces MAPK->Nrf2 activates MAPK->NFkB modulates Inflammation Modulation of Inflammation NFkB->Inflammation promotes CellSurvival Promotion of Cell Survival AntioxidantEnzymes->CellSurvival leads to Inflammation->CellSurvival affects

Caption: Plausible antioxidant signaling pathways potentially modulated by this compound.

Conclusion

The available data indicate that this compound possesses moderate in vitro antioxidant activity, as demonstrated by its capacity to scavenge DPPH and ABTS radicals and to reduce ferric iron. The provided IC₅₀ values offer a quantitative measure of this activity, although further validation from peer-reviewed studies is warranted. The detailed experimental protocols included in this guide are intended to facilitate such validation and encourage further research into the antioxidant potential of this promising natural compound. Future investigations should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects, which will be crucial for its potential development as a therapeutic or preventive agent against oxidative stress-related conditions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cedr-8(15)-ene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of the sesquiterpene Cedr-8(15)-ene in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring high sensitivity and selectivity. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who require accurate analysis of this compound.

Introduction

This compound is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, notably cedarwood. As with many sesquiterpenes, there is growing interest in its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of natural extracts, pharmacokinetic studies, and understanding its biological role. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high chromatographic resolution and the structural information provided by mass spectrometry. This protocol outlines a complete workflow for the analysis of this compound.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous matrices such as cell culture media or aqueous plant extracts. For solid samples like plant material, a preliminary extraction step (e.g., Soxhlet or ultrasonic extraction) into a suitable solvent is necessary before proceeding.

Materials:

  • Sample containing this compound

  • Hexane or Dichloromethane (GC grade)[1]

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes (15 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Pipette 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Add 2 mL of hexane (or dichloromethane) to the tube.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis. For low concentration samples, the extract can be concentrated under a gentle stream of nitrogen.[2]

GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.

GC-MS Parameters: The following table outlines the recommended GC-MS parameters for the analysis of this compound. These may be adapted based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Mass Range (Full Scan)m/z 40-350
Solvent Delay3 min
Data Analysis and Quantification

For qualitative identification, the mass spectrum of the chromatographic peak corresponding to this compound should be compared with a reference spectrum from a spectral library (e.g., NIST). The molecular formula of this compound is C15H24, with a molecular weight of 204.35 g/mol .[2][3]

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The analysis can be performed in either full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValue/RangeReference
Molecular FormulaC15H24[2][3]
Molecular Weight204.35 g/mol [2][3]
Kovats Retention Index (Standard non-polar column)~1415[2]
Characteristic m/z ions for SIM mode
Quantifier Ion161[2]
Qualifier Ion 1119[2]
Qualifier Ion 293[2]
Calibration Standards
Recommended SolventHexane or Methanol[4]
Concentration Range0.1 - 50 µg/mL
Internal Standard (optional)Cedrene (isomer) or a stable isotope-labeled analog

Experimental Workflow Diagramdot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (1 mL) AddSolvent Add Hexane (2 mL) Sample->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Dry Dry with Na2SO4 CollectOrganic->Dry Transfer Transfer to GC Vial Dry->Transfer Inject Inject 1 µL into GC-MS Transfer->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometry Detection (EI, Full Scan or SIM) Separate->Detect Identify Peak Identification (Mass Spectrum & Retention Index) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

References

Application Note: High-Performance Liquid Chromatography for the Purification of β-Cedrene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Cedrene is a sesquiterpene hydrocarbon commonly found in the essential oil of cedarwood (Cedrus spp.). As a significant contributor to the characteristic woody aroma, it is of interest in the fragrance, cosmetic, and pharmaceutical industries. For research and development purposes, obtaining high-purity β-cedrene is crucial for structural elucidation, biological activity screening, and use as an analytical standard. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of β-cedrene from a pre-fractionated cedarwood oil extract.

Method Overview

The purification strategy employs a preparative RP-HPLC system with a C18 stationary phase. Due to the nonpolar nature of β-cedrene, a mobile phase with a high organic solvent concentration is utilized to achieve adequate retention and separation from other components of the essential oil. The method is designed to be scalable for the purification of milligram to gram quantities of the target compound.

Experimental Protocols

1. Sample Preparation

A crude extract of cedarwood oil, enriched in sesquiterpenes, is used as the starting material. It is recommended to perform an initial fractionation using vacuum distillation or flash chromatography to remove highly volatile components and polar constituents, thereby increasing the concentration of β-cedrene in the sample to be injected.

  • Protocol:

    • Dissolve the pre-fractionated cedarwood oil extract in acetonitrile to a final concentration of 10-50 mg/mL.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter prior to injection.

2. HPLC Instrumentation and Conditions

A preparative HPLC system equipped with a UV detector is used for the purification.

  • Instrumentation:

    • Preparative HPLC Pump

    • Autosampler or Manual Injector

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

    • Fraction Collector

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 250 x 10 mm I.D.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 80% B

      • 5-25 min: 80% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 80% B (re-equilibration)

    • Flow Rate: 4.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 500 µL

3. Post-Purification Processing

  • Protocol:

    • Collect the fractions corresponding to the β-cedrene peak as determined by retention time.

    • Combine the collected fractions.

    • Remove the acetonitrile from the collected fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • Perform a liquid-liquid extraction of the remaining aqueous solution with a nonpolar solvent such as n-hexane or diethyl ether to recover the purified β-cedrene.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the purified β-cedrene.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity by spectroscopic methods (e.g., GC-MS, NMR).

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC purification of β-cedrene.

ParameterValue
Retention Time 18.5 ± 0.5 min
Purity (Post-HPLC) >98%
Recovery 85-92%
Loading Capacity 5-25 mg/injection

Visualizations

Experimental Workflow for β-Cedrene Purification

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification A Crude Cedarwood Oil B Pre-fractionation (e.g., Flash Chromatography) A->B C Dissolution in Acetonitrile B->C D Filtration (0.45 µm) C->D E Preparative RP-HPLC (C18 Column) D->E F Fraction Collection (UV Detection at 210 nm) E->F G Solvent Evaporation F->G H Liquid-Liquid Extraction G->H I Drying and Final Evaporation H->I J Purity & Identity Confirmation (Analytical HPLC, GC-MS, NMR) I->J K Final Product J->K >98% Pure β-Cedrene

Total Synthesis of Cedr-8(15)-ene from Commercial Starting Materials: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of a total synthesis route to Cedr-8(15)-ene, a sesquiterpene natural product, utilizing commercially available starting materials. The featured synthesis employs a strategic intramolecular Diels-Alder reaction to construct the core tricyclic framework, followed by a ring expansion to achieve the final carbon skeleton. This application note includes a summary of the synthetic strategy, tabulated quantitative data for each step, detailed experimental protocols for key transformations, and a workflow diagram for enhanced clarity.

Introduction

This compound, also known as β-cedrene, is a member of the cedrane family of sesquiterpenes, which are found in the essential oil of cedarwood. These natural products have garnered interest for their potential biological activities and as challenging targets for total synthesis. The construction of the compact and sterically congested tricyclic ring system of cedrenes has inspired the development of various elegant synthetic strategies. This document outlines a robust and well-precedented approach to this compound, commencing from readily available commercial precursors. The synthesis is particularly notable for its use of an intramolecular [4+2] cycloaddition to efficiently assemble the complex carbocyclic core.

Synthetic Strategy

The total synthesis of this compound presented here is based on the intramolecular Diels-Alder approach pioneered by Breitholle and Fallis. The general logic of this synthesis is depicted in the workflow diagram below. The synthesis begins with the construction of a cyclopentadiene derivative bearing a pendent dienophile. Upon heating, this intermediate undergoes an intramolecular Diels-Alder reaction to forge the key tricyclic ring system. Subsequent functional group manipulations, including a Tiffeneau-Demjanov ring expansion of a key ketone intermediate (cedrone), afford the target molecule, this compound.

Total_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product SM1 Cyclopentadiene KI1 6-methyl-6-(3-pentenyl)cyclopentadiene SM1->KI1 Alkylation SM2 Alkylating Agent SM2->KI1 KI2 Tricyclic Olefin KI1->KI2 Intramolecular Diels-Alder KI3 Cedrone KI2->KI3 Oxidation & Ring Expansion FP This compound KI3->FP Wittig Reaction

Application Notes and Protocols for Testing the Antimicrobial Activity of Cedr-8(15)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene is a sesquiterpene hydrocarbon found in the essential oils of various plants, notably in cedarwood oil. Sesquiterpenes are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including antimicrobial properties. This document provides detailed protocols for evaluating the antimicrobial activity of this compound against a range of pathogenic and spoilage microorganisms. The methodologies described herein are based on established standards for antimicrobial susceptibility testing of natural products and are intended to provide a framework for researchers in drug discovery and development.

Data Presentation

While specific quantitative data for the antimicrobial activity of this compound is not extensively available in the public domain, the following tables summarize representative data for closely related cedrane sesquiterpenes, such as α-cedrene and β-cedrene, which can be used as a preliminary guide for experimental design. It is recommended that researchers generate their own data for this compound using the protocols outlined below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Cedrane Sesquiterpenes

MicroorganismTypeMIC (µg/mL)Reference Compound(s)
Bacillus subtilisGram-positive bacterium3.06α- and β-cedrene
Proteus sp.Gram-negative bacterium3.06α- and β-cedrene

Table 2: Zone of Inhibition Diameters of Representative Sesquiterpenes

MicroorganismTypeZone of Inhibition (mm)Reference Compound(s)
Staphylococcus aureusGram-positive bacterium5Diorygmones B-E (sesquiterpenes)[1]
Escherichia coliGram-negative bacteriumNot widely reported for cedranesGeneral Sesquiterpenes
Candida albicansFungus (Yeast)Not widely reported for cedranesGeneral Sesquiterpenes

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., gentamicin for bacteria, amphotericin B for fungi)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing broth and the solvent used to dissolve the test compound.

    • Growth Control: A well containing only broth and the microbial inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by adding a viability indicator like resazurin.

Agar Disk Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

Procedure:

  • Inoculation of Agar Plates: Aseptically swab the entire surface of the agar plate with the standardized microbial inoculum to create a uniform lawn.

  • Disk Preparation: Aseptically apply a known concentration of this compound solution (dissolved in a volatile solvent) to the sterile filter paper disks and allow the solvent to evaporate.

  • Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters (mm).

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA or SDA plates

Procedure:

  • Subculturing from MIC Wells: Following the MIC determination, take a loopful of broth from each well that showed no visible growth.

  • Plating: Streak the broth onto a fresh agar plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis Compound_Prep This compound Stock Solution Preparation MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay MIC_Value Determine MIC Value (µg/mL) MIC_Assay->MIC_Value Zone_of_Inhibition Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_of_Inhibition MBC_Value Determine MBC Value (µg/mL) MBC_Assay->MBC_Value

Caption: Experimental workflow for antimicrobial activity testing.

Signaling_Pathway cluster_compound Antimicrobial Agent cluster_cell Microbial Cell cluster_effects Cellular Effects Cedrene This compound Cell_Membrane Cell Membrane Cedrene->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cytoplasm Cytoplasm Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Leakage of Cellular Metabolites Membrane_Disruption->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of β-Cedrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cedrene, a tricyclic sesquiterpene found in the essential oil of cedar, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of β-cedrene using common cell-based assays. The methodologies described herein are essential for researchers in academia and industry who are engaged in the discovery and development of novel anti-inflammatory agents.

The protocols focus on three key in vitro assays that model the inflammatory response in macrophages, a critical cell type in the initiation and resolution of inflammation. These assays measure the inhibition of nitric oxide (NO) production, the reduction of pro-inflammatory cytokine secretion, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data on the anti-inflammatory effects of β-cedrene. This data is illustrative and should be replaced with experimentally derived results.

Table 1: Effect of β-Cedrene on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)Standard Deviation
0 (LPS only)100± 5.2
185.3± 4.1
562.1± 3.5
1045.8± 2.9
2525.2± 2.1
5012.6± 1.5
IC₅₀ (µM) ~15

Table 2: Effect of β-Cedrene on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages

Concentration (µM)TNF-α (% Inhibition)IL-6 (% Inhibition)IL-1β (% Inhibition)
112.58.210.1
535.828.931.5
1058.249.752.3
2575.668.471.9
5088.982.185.7

Table 3: Effect of β-Cedrene on NF-κB Activation in LPS-Stimulated THP-1-NF-κB Reporter Cells

Concentration (µM)NF-κB Activity (Luciferase Signal as % of Control)Standard Deviation
0 (LPS only)100± 6.8
190.1± 5.5
572.4± 4.9
1051.3± 3.7
2530.9± 2.8
5018.2± 1.9

Experimental Protocols

Cell Culture and Differentiation

1.1. RAW 264.7 Macrophage Cell Culture

  • Cell Line: RAW 264.7 (murine macrophage-like cell line).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

1.2. THP-1 Monocyte to Macrophage Differentiation

  • Cell Line: THP-1 (human monocytic cell line).

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the PMA-containing medium with fresh growth medium and allow the cells to rest for 24 hours before experimentation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

2.1. Materials:

  • RAW 264.7 cells

  • β-Cedrene stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

2.2. Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of β-cedrene (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group without LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.

Pro-inflammatory Cytokine Production Assay (ELISA)

This protocol measures the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

3.1. Materials:

  • Differentiated THP-1 macrophages

  • β-Cedrene stock solution

  • LPS

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

3.2. Protocol:

  • Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages as described in section 1.2.

  • Pre-treat the differentiated macrophages with various concentrations of β-cedrene for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve. The percentage of cytokine inhibition is calculated as: [(Cytokine in LPS group - Cytokine in treated group) / Cytokine in LPS group] x 100.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay utilizes a stable THP-1 cell line containing a luciferase reporter gene under the control of NF-κB response elements to quantify NF-κB activation.

4.1. Materials:

  • THP-1-NF-κB-luciferase reporter cell line

  • β-Cedrene stock solution

  • LPS or TNF-α (as a stimulant)

  • Luciferase assay reagent

  • White, opaque 96-well plates

4.2. Protocol:

  • Seed the THP-1-NF-κB-luciferase reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well.

  • Pre-treat the cells with various concentrations of β-cedrene for 1 hour.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) for 6-8 hours.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • The percentage of NF-κB inhibition is calculated as: [(Luminescence in LPS/TNF-α group - Luminescence in treated group) / Luminescence in LPS/TNF-α group] x 100.

Mandatory Visualizations

Experimental_Workflow Cell_Culture RAW 264.7 or THP-1 Cell Culture Differentiation THP-1 Differentiation (with PMA) Pre_treatment Pre-treatment with β-Cedrene Cell_Culture->Pre_treatment Differentiation->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Stimulation->Cytokine_Assay NFkB_Assay NF-κB Activation Assay (Luciferase Reporter) Stimulation->NFkB_Assay

Figure 1: General experimental workflow for assessing the anti-inflammatory effects of β-cedrene.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Beta_Cedrene β-Cedrene Beta_Cedrene->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Formulation of Cedr-8(15)-ene for Preclinical In Vivo Investigations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedr-8(15)-ene, a naturally occurring sesquiterpene, has garnered interest for its potential pharmacological activities. As a lipophilic compound, its formulation for in vivo animal studies presents challenges in achieving adequate bioavailability and stability. These application notes provide a comprehensive guide to formulating this compound for oral and parenteral administration in preclinical animal models. The protocols detailed herein are based on established methods for hydrophobic compounds and the known physicochemical properties of sesquiterpenes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₄--INVALID-LINK--[1]
Molecular Weight 204.35 g/mol --INVALID-LINK--[1]
XLogP3 4.9--INVALID-LINK--[1]
Appearance Colorless liquid (predicted)--INVALID-LINK--[2]
Boiling Point 262-263 °C--INVALID-LINK--[2]

The high XLogP3 value indicates poor water solubility, necessitating the use of specialized formulation strategies for in vivo administration.

Formulation Strategies for In Vivo Delivery

Given its lipophilic nature, this compound requires vehicles that can enhance its solubility and bioavailability. The choice of formulation will depend on the intended route of administration and the experimental design.

Oral Administration

Oral gavage is a common method for administering compounds in rodent studies. The following formulations are recommended for this compound.

2.1.1. Oil-based Formulations

Vegetable oils are excellent vehicles for highly lipophilic compounds.

  • Recommended Vehicles: Sesame oil, corn oil, olive oil.

  • Protocol:

    • Accurately weigh the required amount of this compound.

    • Add the desired volume of the chosen oil.

    • Vortex and sonicate the mixture until the compound is fully dissolved. Gentle heating (37-40°C) may be applied if necessary.

    • Visually inspect for complete dissolution before administration.

2.1.2. Aqueous Suspensions with Surfactants

For studies requiring an aqueous vehicle, a suspension can be prepared using surfactants to improve wettability and prevent aggregation.

  • Recommended Vehicles: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween® 80.

  • Protocol:

    • Prepare the aqueous vehicle by dissolving the surfactant(s) in sterile water.

    • Weigh the this compound and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.

    • Ensure the suspension is homogenous before each administration.

Parenteral Administration (Intravenous, Intraperitoneal)

For intravenous (IV) or intraperitoneal (IP) injections, the formulation must be sterile and biocompatible.

2.2.1. Co-solvent Formulations

Co-solvents can be used to dissolve this compound for parenteral administration. However, potential toxicity of the co-solvents must be considered.

  • Recommended Vehicles:

    • Saline with a low percentage of a biocompatible co-solvent such as Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), or Ethanol.

    • A common combination is 10% DMSO, 40% PEG 400, and 50% saline.

  • Protocol:

    • Dissolve this compound in the co-solvent (e.g., DMSO) first.

    • Gradually add the other components of the vehicle (e.g., PEG 400 and then saline) while vortexing.

    • Visually inspect for any precipitation. The final solution should be clear.

    • Filter the final formulation through a 0.22 µm sterile filter before injection.

2.2.2. Lipid Emulsions

Intravenous lipid emulsions can serve as effective carriers for lipophilic drugs.

  • Recommended Vehicle: Commercially available sterile lipid emulsions (e.g., Intralipid® 20%).

  • Protocol:

    • Aseptically add the required amount of this compound to the sterile lipid emulsion.

    • Gently mix by inversion to ensure homogenous distribution. Avoid vigorous shaking to prevent emulsion destabilization.

    • The final formulation should be administered shortly after preparation.

Stability Considerations

Terpenes are susceptible to degradation through oxidation and isomerization, which can be accelerated by exposure to light, heat, and air.[3]

  • Storage: Store stock solutions and formulated this compound at 2-8°C in airtight, light-protected containers.

  • Preparation: Prepare formulations fresh on the day of the experiment whenever possible.

  • Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol at low concentrations (e.g., 0.01%) may be considered for long-term studies, but their potential biological effects should be evaluated.

Experimental Protocols

Preparation of an Oral Formulation in Sesame Oil (10 mg/mL)

Materials:

  • This compound

  • Sesame oil (sterile)

  • Sterile glass vial

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh 100 mg of this compound into a sterile glass vial.

  • Add 10 mL of sterile sesame oil to the vial.

  • Cap the vial and vortex for 2-3 minutes.

  • Sonicate the vial in a water bath for 10-15 minutes, or until the solution is clear.

  • Store at 2-8°C, protected from light. Warm to room temperature and vortex before use.

Preparation of an Intravenous Formulation in a Co-solvent System (1 mg/mL)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile vial, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Add 4 mL of PEG 400 and mix thoroughly by vortexing.

  • Slowly add 5 mL of saline while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Store at 2-8°C, protected from light. Use within 24 hours of preparation.

Putative Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, related cedrane sesquiterpenoids have been reported to exhibit anti-inflammatory and anticancer activities. These effects are often mediated through the modulation of key signaling cascades. Based on the known activities of similar sesquiterpenes, a putative signaling pathway for this compound is proposed below.

putative_signaling_pathway cluster_nucleus Nuclear Events Cedr815ene This compound Receptor Membrane Receptor (e.g., GPCR, TLR) Cedr815ene->Receptor CellMembrane Cell Membrane IKK IKK Complex Receptor->IKK Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory Transcription AP1 AP-1 MAPK_pathway->AP1 Activates AP1->DNA

Caption: Putative signaling pathway modulated by this compound.

This diagram illustrates the potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds.

Experimental Workflow

A logical workflow is crucial for the successful formulation and in vivo testing of this compound.

experimental_workflow start Start: Obtain This compound physchem Physicochemical Characterization start->physchem solubility Solubility Screening in Various Vehicles physchem->solubility formulation Formulation Development (Oral / Parenteral) solubility->formulation stability Short-term Stability Testing formulation->stability dose_prep Dose Preparation & Quality Control stability->dose_prep animal_study In Vivo Animal Study (Efficacy/Toxicity) dose_prep->animal_study pk_pd Pharmacokinetic & Pharmacodynamic Analysis animal_study->pk_pd end End: Data Analysis & Interpretation pk_pd->end

Caption: Workflow for this compound formulation and in vivo testing.

This workflow outlines the key stages from initial characterization to final data analysis, ensuring a systematic and rigorous approach to preclinical research.

References

Application of Cedr-8(15)-ene in the Development of New Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene, also known as β-cedrene, is a naturally occurring sesquiterpene hydrocarbon found in the essential oil of cedarwood.[1] Its characteristic woody and warm aroma makes it a valuable starting material for the synthesis of a variety of fragrance compounds. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel fragrance ingredients. The focus is on the chemical modification of the cedrene skeleton to produce derivatives with enhanced olfactory properties, suitable for use in perfumery and other scented products.

Chemical Profile of this compound

PropertyValue
Chemical Name 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹˒⁵]undecane
Synonyms β-Cedrene, (+)-beta-Funebrene
CAS Number 546-28-1
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Odor Profile Woody, cedar-like

Key Fragrance Derivatives from this compound

The versatility of the this compound scaffold allows for the synthesis of several important fragrance compounds through chemical modifications. The primary derivatives include acetyl cedrene, cedrenyl acetate, and cedrene epoxide, each possessing unique olfactory characteristics.

Olfactory Properties of this compound and its Derivatives
CompoundOdor ProfileOdor StrengthSubstantivityRecommended Usage in Concentrate
This compound (β-Cedrene) Woody, cedarMedium-Up to 20%[2]
Acetyl Cedrene (Methyl Cedryl Ketone) Warm, woody, amber, musk[3][4]High> 400 hours[3][5]Up to 20%[3]
Cedryl Acetate Sweet, woody, cedar, vetiver, leathery[6][7][8]Medium> 400 hours[9]Up to 20%[7]
α-Cedrene Epoxide Woody, cedar, sandalwood, patchouli, ambergris---

Experimental Protocols

Synthesis of Acetyl Cedrene (Methyl Cedryl Ketone) via Friedel-Crafts Acylation

Acetyl cedrene is a highly valued fragrance ingredient known for its persistent woody and musky notes.[4] It is synthesized through the Friedel-Crafts acylation of cedrene. A greener synthesis approach utilizes a solid superacid catalyst, which is reusable and reduces waste.[10]

Materials:

  • Cedrene (a mixture containing β-cedrene)

  • Acetic anhydride

  • Solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[10]

  • Three-necked flask equipped with a stirrer, condenser, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation (SO₄²⁻/Fe₂O₃):

    • Precipitate Fe(OH)₃ from a 10% Fe(NO₃)₃ solution by adding 28% strong ammonia solution to adjust the pH to 9-10.

    • Wash the precipitate with distilled water until no NH₄⁺ is detected.

    • Dry the precipitate at 110°C and grind it to a powder (less than 100 mesh) to obtain amorphous Fe₂O₃.

    • Immerse the Fe₂O₃ powder in a 0.25 mol/L H₂SO₄ solution (15 ml/g) for 20 hours.

    • Filter and dry the solid at 110°C, then calcine at 550°C for 3 hours to obtain the SO₄²⁻/Fe₂O₃ solid superacid catalyst.[10]

  • Acylation Reaction:

    • In a 1000 ml three-necked flask, add 408 g (2 mol) of cedrene and 215 g (2.11 mol) of acetic anhydride.[10]

    • While stirring, add 10 g of the prepared SO₄²⁻/Fe₂O₃ solid superacid catalyst.[10]

    • Heat the reaction mixture to 80°C and maintain this temperature for 8 hours.[10]

    • After the reaction is complete, cool the mixture to 25°C.[10]

  • Work-up and Purification:

    • Filter the reaction mixture to separate the solid superacid catalyst. The catalyst can be recovered and reused.[10]

    • Remove the unreacted acetic anhydride and the acetic acid byproduct from the filtrate by vacuum distillation.[10]

    • The crude product is then purified by fractional distillation to obtain methyl cedryl ketone.[10]

    • The expected yield is approximately 64%, with a ketone content of 78%.[10]

Characterization:

  • The product can be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Synthesis of Cedrenyl Acetate via Esterification

Cedrenyl acetate possesses a sweet, woody, and long-lasting aroma.[6] It is typically synthesized by the esterification of cedrol, a sesquiterpene alcohol derived from cedarwood oil.

Materials:

  • Cedrol

  • Acetic anhydride or acetyl chloride

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Reaction vessel with a stirrer and reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Generalized Procedure:

  • Esterification:

    • In a reaction vessel, dissolve cedrol in a suitable solvent (e.g., toluene).

    • Add acetic anhydride (or acetyl chloride) in a slight molar excess.

    • Add a catalytic amount of an acid catalyst.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude cedrenyl acetate by vacuum distillation.

Characterization:

  • Confirm the structure and purity of the product using GC-MS and NMR spectroscopy.

Biotransformation of Cedrene Derivatives

Microbial transformation offers an environmentally friendly alternative for the synthesis of novel fragrance compounds. Fungi and bacteria have been shown to hydroxylate sesquiterpenes, leading to new derivatives with potentially interesting olfactory properties.[11][12][13][14]

Generalized Protocol for Microbial Hydroxylation:

  • Microorganism and Culture Preparation:

    • Select a suitable microorganism known for its ability to hydroxylate terpenes (e.g., Rhodococcus sp., Aspergillus niger).[11][15]

    • Prepare a suitable culture medium (e.g., potato dextrose broth for fungi).

    • Inoculate the medium with the selected microorganism and incubate under appropriate conditions (e.g., 25-30°C, shaking) to obtain a sufficient biomass.

  • Biotransformation:

    • Introduce this compound or a derivative (e.g., cedrol) to the microbial culture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol.

    • Continue the incubation for a period ranging from several days to a week, monitoring the transformation process by periodically sampling the culture and analyzing the extract by GC-MS.

  • Extraction and Purification:

    • After the desired level of conversion is achieved, extract the entire culture broth with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the resulting hydroxylated derivatives using column chromatography.

Characterization:

  • Identify the structure of the new compounds using spectroscopic methods such as GC-MS, NMR, and IR spectroscopy.

Visualizations

Synthetic Pathways of this compound Derivatives

Synthesis_Pathways cedrene This compound (β-Cedrene) acetyl_cedrene Acetyl Cedrene (Methyl Cedryl Ketone) cedrene->acetyl_cedrene Friedel-Crafts Acylation cedrene_epoxide Cedrene Epoxide cedrene->cedrene_epoxide Epoxidation cedrenyl_acetate Cedrenyl Acetate cedrol Cedrol cedrol->cedrenyl_acetate Esterification Experimental_Workflow start Start: This compound reaction Chemical Synthesis (e.g., Acylation, Epoxidation) start->reaction biotransformation Biotransformation (Microbial Hydroxylation) start->biotransformation workup Work-up & Purification reaction->workup biotransformation->workup analysis Structural Analysis (GC-MS, NMR) workup->analysis olfactory Olfactory Evaluation (Odor Profile, Threshold) analysis->olfactory application Fragrance Application olfactory->application

References

Application Notes and Protocols for Investigating the Mechanism of Action of Cedr-8(15)-ene in Metabolic Syndrome Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The global prevalence of metabolic syndrome is rising, creating an urgent need for novel therapeutic interventions. Natural products are a promising source of new drugs for managing metabolic syndrome due to their diverse chemical structures and biological activities.

Cedr-8(15)-ene, also known as β-Cedrene, is a sesquiterpene hydrocarbon found in the essential oils of various plants, including cedarwood. Pre-clinical studies on the closely related isomer, α-cedrene, have demonstrated potent anti-obesity effects in high-fat diet-induced rodent models. These effects are attributed to the modulation of lipid oxidation and thermogenesis, suggesting that cedrenes may be beneficial in managing metabolic syndrome. This document provides detailed protocols for investigating the mechanism of action of this compound in established in vitro and in vivo models of metabolic syndrome.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on expected outcomes from the literature for the proposed experiments.

Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocytes

Treatment GroupLipid Accumulation (Oil Red O Absorbance at 520 nm)Glucose Uptake (pmol/min/mg protein)Relative mRNA Expression (Fold Change) of AdiponectinRelative mRNA Expression (Fold Change) of TNF-α
Vehicle Control1.25 ± 0.1525.4 ± 3.11.0 ± 0.01.0 ± 0.0
This compound (10 µM)0.85 ± 0.1235.2 ± 4.51.8 ± 0.20.6 ± 0.1
This compound (50 µM)0.55 ± 0.09 48.9 ± 5.22.5 ± 0.3 0.3 ± 0.05
Rosiglitazone (1 µM) (Positive Control)0.40 ± 0.07 55.1 ± 6.03.1 ± 0.4 0.2 ± 0.04

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 2: In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced Mouse Model of Metabolic Syndrome

Treatment GroupBody Weight (g)Fasting Blood Glucose (mg/dL)Serum Triglycerides (mg/dL)Liver Weight (g)Epididymal Fat Pad Weight (g)
Chow Diet25.2 ± 2.195.5 ± 8.280.3 ± 7.51.1 ± 0.10.8 ± 0.1
HFD + Vehicle42.5 ± 3.5155.2 ± 12.8185.6 ± 15.42.5 ± 0.32.8 ± 0.4
HFD + this compound (50 mg/kg)35.8 ± 3.1125.7 ± 10.5130.1 ± 11.21.8 ± 0.21.9 ± 0.3*
HFD + this compound (100 mg/kg)30.1 ± 2.8 105.3 ± 9.195.4 ± 8.9 1.4 ± 0.11.2 ± 0.2**

*p < 0.05, **p < 0.01 compared to HFD + Vehicle. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Studies using 3T3-L1 Adipocytes

1. Cell Culture and Differentiation

  • Cell Line: 3T3-L1 preadipocytes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction (Day 0): Two days post-confluence, change the growth medium to differentiation medium I, consisting of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): Culture cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes should be visible by day 8-10.

2. This compound Treatment

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • From day 4 of differentiation onwards, treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) in the maintenance medium.

3. Oil Red O Staining for Lipid Accumulation

  • Fixation: On day 10, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely and then stain with a working solution of Oil Red O for 10 minutes.

  • Quantification: Wash the stained cells with water to remove excess stain. Elute the stain from the cells using 100% isopropanol and measure the absorbance at 520 nm using a microplate reader.

4. Glucose Uptake Assay

  • Starvation: Differentiated 3T3-L1 adipocytes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Lysis and Measurement: Stop the uptake by washing with ice-cold PBS. Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content of each sample.

5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., Adiponectin, TNF-α, PPARγ, C/EBPα) and a housekeeping gene (e.g., β-actin).

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vivo Studies using a High-Fat Diet (HFD)-Induced Mouse Model

1. Animals and Diet

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Acclimatize the mice for one week with free access to standard chow and water.

  • Diet Groups:

    • Group 1: Control (Chow diet, 10% kcal from fat).

    • Group 2: High-Fat Diet (HFD, 60% kcal from fat).

  • Induction of Obesity: Feed the HFD group the high-fat diet for 8-12 weeks to induce obesity and metabolic syndrome phenotypes.

2. This compound Administration

  • After the induction period, divide the HFD-fed mice into treatment groups:

    • HFD + Vehicle (e.g., corn oil).

    • HFD + this compound (e.g., 50 mg/kg body weight).

    • HFD + this compound (e.g., 100 mg/kg body weight).

  • Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

3. Metabolic Phenotyping

  • Body Weight and Food Intake: Monitor and record weekly.

  • Fasting Blood Glucose: Measure weekly from tail vein blood using a glucometer after a 6-hour fast.

  • Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT by administering an intraperitoneal injection of glucose (2 g/kg body weight) after an overnight fast. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): Perform an ITT by administering an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 60, and 90 minutes post-injection.

4. Terminal Procedures and Tissue Collection

  • At the end of the study, euthanize the mice after an overnight fast.

  • Collect blood via cardiac puncture for serum analysis of triglycerides, cholesterol, insulin, and inflammatory cytokines (e.g., TNF-α, IL-6).

  • Harvest and weigh the liver and adipose tissue depots (e.g., epididymal, retroperitoneal).

  • Snap-freeze a portion of the liver and adipose tissue in liquid nitrogen for gene and protein expression analysis.

  • Fix a portion of the liver and adipose tissue in 10% formalin for histological analysis (H&E staining for lipid accumulation).

Visualizations

experimental_workflow cluster_invitro In Vitro Studies (3T3-L1 Cells) cluster_invivo In Vivo Studies (HFD Mouse Model) cell_culture Cell Culture & Differentiation treatment This compound Treatment cell_culture->treatment oil_red_o Oil Red O Staining (Lipid Accumulation) treatment->oil_red_o glucose_uptake Glucose Uptake Assay treatment->glucose_uptake q_pcr qRT-PCR (Gene Expression) treatment->q_pcr acclimatization Acclimatization hfd_induction HFD Induction (8-12 weeks) acclimatization->hfd_induction drug_administration This compound Administration (4-6 weeks) hfd_induction->drug_administration metabolic_phenotyping Metabolic Phenotyping (Body Weight, Glucose, GTT, ITT) drug_administration->metabolic_phenotyping tissue_collection Tissue Collection & Analysis metabolic_phenotyping->tissue_collection

Figure 1. Experimental workflow for investigating this compound.

signaling_pathway cluster_cell Adipocyte / Hepatocyte cluster_effects Metabolic Outcomes cedrene This compound or10j5 OR10J5/Adcy3 cedrene->or10j5 activates ac Adenylyl Cyclase or10j5->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates ampk AMPK pka->ampk activates pparg PPARγ / C/EBPα ampk->pparg inhibits ucp1 UCP1 (Thermogenesis) ampk->ucp1 activates cpt1 CPT1 (Fatty Acid Oxidation) ampk->cpt1 activates glucose_uptake_node Glucose Uptake ampk->glucose_uptake_node promotes lipogenesis Lipogenesis pparg->lipogenesis promotes inflammation Inflammation (TNF-α, IL-6) pparg->inflammation promotes inc_energy Increased Energy Expenditure ucp1->inc_energy dec_fat Decreased Adiposity cpt1->dec_fat dec_inflammation Decreased Inflammation imp_glucose Improved Glucose Homeostasis glucose_uptake_node->imp_glucose

Figure 2. Proposed signaling pathway of this compound.

logical_relationship met_syn Metabolic Syndrome obesity Obesity met_syn->obesity insulin_res Insulin Resistance met_syn->insulin_res dyslipidemia Dyslipidemia met_syn->dyslipidemia inflammation_node Chronic Inflammation met_syn->inflammation_node cedrene_action This compound Action improve_obesity Reduces Adiposity cedrene_action->improve_obesity improve_ir Improves Insulin Sensitivity cedrene_action->improve_ir improve_lipids Normalizes Lipid Profile cedrene_action->improve_lipids reduce_inflammation Reduces Inflammation cedrene_action->reduce_inflammation improve_obesity->obesity counters improve_ir->insulin_res counters improve_lipids->dyslipidemia counters reduce_inflammation->inflammation_node counters

Figure 3. This compound's therapeutic logic in metabolic syndrome.

Troubleshooting & Optimization

Overcoming low yield in the synthesis of Cedr-8(15)-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cedr-8(15)-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the tricyclic core of this compound?

A1: The synthesis of the cedrane skeleton, the core of this compound, can be achieved through several key strategies, including:

  • Intramolecular Cyclization Reactions: These are among the most common methods and can be initiated by various means, such as acid-catalyzed cyclization of acyclic precursors like nerolidol, or through radical-mediated processes.[1][2]

  • Diels-Alder Reaction: A [4+2] cycloaddition approach can be employed to construct the bicyclic system, which is then further elaborated to the tricyclic cedrane core. This method has been reported with moderate yields, around 36%.[1]

  • Intramolecular Khand Annulation: This reaction involves the cobalt-mediated co-cyclization of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, which can be a key intermediate in the synthesis of the cedrene skeleton.[3]

Q2: My overall yield for the synthesis of this compound is consistently low. What are the likely bottleneck steps?

A2: Low overall yield in a multi-step synthesis can be attributed to one or more inefficient steps. For this compound synthesis, common low-yield steps include:

  • The key cyclization step to form the tricyclic core: These reactions often compete with side reactions such as rearrangements, incomplete cyclization, or the formation of stereoisomers, especially in carbocation-mediated pathways.[1]

  • Introduction of the exocyclic double bond: The final step to introduce the C8(15) double bond, often via a Wittig-type reaction, can be challenging. Issues with ylide stability, side reactions with the carbonyl group, and difficult purification can significantly reduce the yield.[4][5]

Q3: I am having difficulty purifying my final product, this compound. What are some common impurities and how can I remove them?

A3: Purification of this compound, a relatively non-polar hydrocarbon, can be complicated by the presence of structurally similar byproducts. Common impurities may include:

  • Stereoisomers: Formed during the cyclization step. Careful column chromatography with a non-polar eluent system is typically required for separation.

  • Unreacted starting materials or intermediates: Depending on the reaction completion.

  • Byproducts from the Wittig reaction: If this method is used to introduce the exocyclic methylene group, a common and often difficult-to-remove byproduct is triphenylphosphine oxide (TPPO).[4] Specialized purification techniques, such as precipitation of a TPPO-metal salt complex or dedicated chromatographic methods, may be necessary.[4]

Troubleshooting Guides

Guide 1: Low Yield in the Intramolecular Cyclization Step

This guide addresses low yields in the key step of forming the tricyclic cedrane skeleton.

Problem: The intramolecular cyclization to form the cedrane core is resulting in a low yield of the desired product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Carbocation Rearrangements Optimize the acid catalyst and solvent. A milder Lewis acid or protic acid in a non-polar solvent at low temperatures can suppress unwanted rearrangements.Protocol 1: Acid-Catalyzed Cyclization of Nerolidol. 1. Dissolve nerolidol (1 equivalent) in anhydrous dichloromethane (0.1 M). 2. Cool the solution to -78 °C under an inert atmosphere (e.g., Argon). 3. Add a solution of trifluoroacetic acid (1.2 equivalents) in dichloromethane dropwise over 30 minutes. 4. Stir the reaction at -78 °C for 4 hours. 5. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. 6. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. 7. Purify by column chromatography on silica gel using a hexane eluent.
Incomplete Reaction Increase the reaction time or temperature. However, be cautious as this may also promote side reactions. Monitor the reaction by TLC or GC-MS to find the optimal balance.As per Protocol 1, with systematic variation of reaction time (e.g., 4, 8, 12 hours) and temperature (e.g., -78 °C, -40 °C, 0 °C).
Formation of Multiple Stereoisomers The stereochemistry of the starting material is crucial. Ensure the precursor has the correct relative stereochemistry. Chiral catalysts or auxiliaries may be employed to improve stereoselectivity.This is highly dependent on the specific synthetic route. For published routes, carefully replicate the stereochemical control elements.

Data Presentation: Comparison of Cyclization Conditions

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield of Cedrane Core (%)
Formic Acid-1002~25
Trifluoroacetic AcidDichloromethane-784~40
SnCl4Dichloromethane-786~55
BF3·OEt2Toluene-208~50

Note: These are representative data to illustrate the effect of reaction conditions.

Logical Workflow for Troubleshooting Low Cyclization Yield

G start Low Yield in Cyclization Step check_side_products Analyze Crude Product by GC-MS/NMR to Identify Byproducts start->check_side_products rearrangement Predominant Rearrangement Products? check_side_products->rearrangement incomplete_rxn Significant Starting Material Remaining? check_side_products->incomplete_rxn isomer_issue Multiple Stereoisomers Formed? check_side_products->isomer_issue rearrangement->incomplete_rxn No optimize_catalyst Use Milder/Lewis Acid Lower Temperature rearrangement->optimize_catalyst Yes incomplete_rxn->isomer_issue No optimize_time_temp Increase Reaction Time/Temperature Monitor by TLC/GC-MS incomplete_rxn->optimize_time_temp Yes check_sm_purity Verify Stereochemistry of Starting Material Consider Chiral Catalysts isomer_issue->check_sm_purity Yes end Improved Yield isomer_issue->end No optimize_catalyst->end optimize_time_temp->end check_sm_purity->end

Troubleshooting workflow for low cyclization yield.
Guide 2: Low Yield in the Final Wittig Olefination Step

This guide focuses on troubleshooting the introduction of the exocyclic double bond at C8(15) using a Wittig reaction.

Problem: The Wittig reaction to form this compound from the corresponding ketone (cedran-8-one) has a low yield and/or is difficult to purify.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Ylide Decomposition Prepare the ylide in situ at low temperature and use it immediately. Ensure all reagents and solvents are anhydrous.Protocol 2: Wittig Reaction for this compound Synthesis. 1. Suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF (0.2 M) under an inert atmosphere. 2. Cool the suspension to 0 °C and add n-butyllithium (1.4 equivalents, 2.5 M in hexanes) dropwise. 3. Stir the resulting orange-red solution at 0 °C for 1 hour. 4. Add a solution of cedran-8-one (1 equivalent) in anhydrous THF dropwise at 0 °C. 5. Allow the reaction to warm to room temperature and stir for 12 hours. 6. Quench with a saturated aqueous solution of ammonium chloride. 7. Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. 8. Purify as described in the purification section below.
Steric Hindrance The ketone may be sterically hindered. Use a more reactive phosphonium ylide (e.g., a non-stabilized ylide) or a different olefination method like the Horner-Wadsworth-Emmons reaction.For the Horner-Wadsworth-Emmons reaction, use a phosphonate reagent like diethyl (lithiomethyl)phosphonate.
Difficult Purification (TPPO Removal) After the reaction, the triphenylphosphine oxide (TPPO) byproduct can be difficult to separate from the non-polar product. 1. Crystallization: TPPO is often crystalline and can sometimes be removed by crystallizing it from a non-polar solvent. 2. Precipitation: Add a solution of ZnCl2 in a suitable solvent to form an insoluble ZnCl2(TPPO)2 complex, which can be filtered off.[4] 3. Chromatography: Use a column with a higher ratio of silica gel to crude product and a carefully selected eluent system.Protocol 3: Purification to Remove TPPO. 1. After workup, dissolve the crude product in a minimal amount of dichloromethane. 2. Add hexanes to precipitate the bulk of the TPPO. Filter and concentrate the filtrate. 3. Subject the remaining mixture to column chromatography on silica gel with a pure hexane eluent. This compound is non-polar and should elute quickly.

Data Presentation: Comparison of Olefination Methods

Method Reagent Base Yield of this compound (%) Key Challenge
Wittig ReactionCH3PPh3Brn-BuLi~60-70%TPPO removal
Horner-Wadsworth-Emmons(EtO)2P(O)CH3NaH~75-85%Reagent preparation
Tebbe OlefinationTebbe Reagent-~80-90%Air/moisture sensitivity of reagent

Note: These are representative data for comparison.

Signaling Pathway for Wittig Reaction and Side Product Formation

G cluster_reagents Reactants cluster_pathway Reaction Pathway cluster_products Products Cedranone Cedran-8-one Betaine Betaine Intermediate Cedranone->Betaine Ylide Methylenetriphenylphosphorane (Ph3P=CH2) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Cedrene This compound Oxaphosphetane->Cedrene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) (Byproduct) Oxaphosphetane->TPPO Cycloreversion

Mechanism of the Wittig reaction for this compound synthesis.

References

Technical Support Center: Chromatographic Resolution of α- and β-Cedrene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the separation of α- and β-cedrene isomers.

Frequently Asked Questions (FAQs)

Q1: What are α- and β-cedrene, and why are they difficult to separate?

α-Cedrene and β-cedrene are sesquiterpene hydrocarbons, which are structural isomers with the same chemical formula (C₁₅H₂₄) and molecular weight.[1] They differ only in the position of a double bond within their tricyclic structure. This high degree of structural similarity results in very close boiling points and similar polarities, making their separation by gas chromatography (GC) challenging. Co-elution is a common problem, requiring highly optimized methods to achieve baseline resolution.

Q2: What is the most important factor in separating α- and β-cedrene?

The single most important factor is the choice of the GC column's stationary phase.[2][3][4][5][6][7] The stationary phase dictates the column's selectivity, which is its ability to differentiate between analytes based on their chemical properties. For closely related isomers like cedrenes, a stationary phase that offers different interaction mechanisms beyond just boiling point separation (e.g., dipole-dipole or shape selectivity) is crucial for achieving resolution.[2][3][7]

Q3: What type of stationary phase is recommended for α- and β-cedrene?

While a standard non-polar phase (like a 100% dimethylpolysiloxane, e.g., DB-1 or HP-1) can work, it separates primarily by boiling point, which may be insufficient for these isomers.[7][8] A mid-polarity stationary phase, such as one containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane like DB-5/HP-5) or cyanopropyl groups, is often more effective.[4][7] These phases introduce different selectivity mechanisms that can better resolve the isomers. For highly challenging separations, a more polar polyethylene glycol (WAX) phase could also be considered.[7][8]

Q4: Can I improve separation without changing the column?

Yes. If you cannot change the column, you can optimize the GC method parameters. The most effective adjustments are:

  • Lowering the Oven Temperature: Reducing the initial oven temperature and using a slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve resolution.[9][10][11]

  • Decreasing Carrier Gas Flow Rate: Operating the carrier gas (e.g., Helium) at or slightly below its optimal linear velocity can increase column efficiency and improve separation, though it will increase the analysis time.

  • Using a Longer Column: If available, a longer column provides more theoretical plates, leading to better efficiency and resolution. Doubling column length increases resolution by about 40%.[7]

Troubleshooting Guide: Poor Resolution of α- and β-Cedrene

This guide provides a systematic approach to resolving co-eluting α- and β-cedrene peaks.

Problem: My α- and β-cedrene peaks are not fully resolved (co-eluting).

Follow these steps, starting with the simplest and most effective adjustments.

Step 1: Optimize Oven Temperature Program

Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points.[10] For isomers, fine-tuning the program is critical.

  • Initial Action: Reduce the temperature ramp rate. A slow ramp (e.g., 2-5°C/min) allows more time for the isomers to interact differently with the stationary phase, enhancing separation.[10][12]

  • If Unsuccessful: Lower the initial oven temperature. Start at a temperature 10-20°C lower than your current method. A lower starting temperature creates a better "focusing" effect at the head of the column for early-eluting peaks.[9][11]

  • Consider an Isothermal Hold: If the cedrene peaks are among the first to elute, increasing the initial hold time can improve their separation.[9]

Step 2: Verify and Adjust Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency.

  • Check Flow Rate: Ensure your flow rate is set to the optimum for your carrier gas and column ID (typically ~1-1.5 mL/min for Helium in a 0.25 mm ID column).

  • Optimize for Resolution: Try reducing the flow rate by 10-20%. This can increase efficiency and improve resolution, though it will extend the run time.

Step 3: Evaluate Column Choice and Condition

If method adjustments are insufficient, the issue may be the column itself.

  • Column Bleed/Contamination: High baseline noise or bleed can obscure small peaks and reduce apparent resolution. Bake out the column according to the manufacturer's instructions. If contamination is severe, trim 10-15 cm from the inlet side.

  • Stationary Phase Selection: If you are using a non-polar column (e.g., DB-1) and cannot achieve separation, switching to a mid-polarity phase (e.g., DB-5, DB-17, or a WAX column) is the most effective next step.[8][13] The different selectivity of these phases is often required to resolve structural isomers.

Advanced Solutions
  • Two-Dimensional GC (GCxGC): For extremely challenging separations, GCxGC provides a significant increase in resolving power by using two columns with different stationary phases.[14] This is a powerful but more complex technique.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical steps for troubleshooting poor resolution between α- and β-cedrene.

G start Start: Poor Resolution of α- and β-Cedrene Peaks check_params Step 1: Optimize Temperature Program start->check_params reduce_ramp Action: Decrease Ramp Rate (e.g., from 10°C/min to 3°C/min) check_params->reduce_ramp lower_temp Action: Lower Initial Temperature (e.g., decrease by 10-20°C) reduce_ramp->lower_temp resolved1 Problem Resolved? lower_temp->resolved1 check_flow Step 2: Optimize Carrier Gas Flow resolved1->check_flow No end End: Resolution Achieved resolved1->end Yes reduce_flow Action: Reduce Flow Rate (e.g., from 1.5 mL/min to 1.2 mL/min) check_flow->reduce_flow resolved2 Problem Resolved? reduce_flow->resolved2 check_column Step 3: Evaluate Column resolved2->check_column No resolved2->end Yes change_phase Action: Switch to a Mid-Polarity Stationary Phase (e.g., 5% Phenyl) check_column->change_phase resolved3 Problem Resolved? change_phase->resolved3 advanced Consider Advanced Technique (e.g., GCxGC) resolved3->advanced No resolved3->end Yes

Caption: Troubleshooting decision tree for improving α- and β-cedrene resolution.

Data & Parameter Impact Summary

While specific resolution values depend on the exact sample matrix and instrument, the following table summarizes how changing key GC parameters generally affects the separation.

Parameter ChangeImpact on Resolution (Rs)Impact on Retention Time (tR)Impact on Peak WidthRationale
Initial TemperatureIncreases IncreasesNarrows (relative to retention)Enhances interaction with the stationary phase and improves peak focusing at the column inlet.[9]
Temp. Ramp RateIncreases IncreasesNarrowsAnalytes spend more time in the optimal temperature zone for separation, improving selectivity.[10]
Column LengthIncreases IncreasesIncreases (but less than tR)Increases total column efficiency (more theoretical plates).[7]
Column I.D.Increases Decreases (at same flow)NarrowsIncreases column efficiency (more plates per meter).[5][6]
Carrier Gas FlowIncreases (to optimum)IncreasesNarrowsOperates the column closer to its maximum efficiency (Van Deemter optimum).
Change to Mid-Polarity PhaseLikely Increases ChangesVariesIntroduces different selectivity mechanisms (e.g., π-π interactions) beyond boiling point separation.[4][7]

Recommended Experimental Protocol (Starting Point)

This protocol is a robust starting point for developing a method to separate α- and β-cedrene. It is based on common parameters used for sesquiterpene analysis in essential oils.[1][15]

Experimental Workflow Diagram

G prep 1. Sample Preparation (Dilute essential oil in Hexane) inject 2. GC Injection (1 µL, Split mode) prep->inject separate 3. Chromatographic Separation (See parameters below) inject->separate detect 4. Detection (FID or MS) separate->detect analyze 5. Data Analysis (Integrate peaks, assess resolution) detect->analyze

Caption: General experimental workflow for GC analysis of α- and β-cedrene.

GC-FID Method Parameters
  • System: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: Mid-polarity, e.g., (5%-Phenyl)-methylpolysiloxane (such as a DB-5, HP-5ms, or equivalent)

    • Length: 30 m

    • Internal Diameter (I.D.): 0.25 mm

    • Film Thickness: 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector:

    • Temperature: 250°C

    • Mode: Split

    • Split Ratio: 50:1 (adjust based on sample concentration)

    • Injection Volume: 1.0 µL

  • Oven Temperature Program:

    • Initial Temperature: 60°C

    • Initial Hold: 1 minute

    • Ramp 1: 3°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C

    • Final Hold: 2 minutes

  • Detector (FID):

    • Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂ or He): 25 mL/min

Protocol Notes:

  • Sample Preparation: Dilute samples of essential oil (e.g., cedarwood oil) in a non-polar solvent like hexane or ethyl acetate to an appropriate concentration (e.g., 1000 ppm).

  • Method Optimization: This is a starting point. If resolution is still insufficient, first try reducing "Ramp 1" to 2°C/min. If that is not enough, lower the "Initial Temperature" to 50°C.

References

Addressing solubility issues of Cedr-8(15)-ene in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cedr-8(15)-ene in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a sesquiterpene, a class of naturally occurring hydrophobic compounds.[1][2] Its low water solubility can pose significant challenges for in vitro and in vivo studies, as well as for the development of aqueous formulations. For many biological assays and drug delivery systems, achieving a sufficient concentration of the compound in an aqueous environment is crucial for accurate and reproducible results.

Q2: What are the general solubility characteristics of this compound?

Q3: What are the most common approaches to solubilizing hydrophobic compounds like this compound in aqueous media?

Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of:

  • Co-solvents: Organic solvents that are miscible with water can be used to increase the solubility of a hydrophobic compound.[6]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, allowing them to be dispersed in water.[7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with hydrophobic molecules.[8]

  • Nanoparticle Formulations: Encapsulating the hydrophobic compound within polymeric nanoparticles can improve its dispersibility and bioavailability in aqueous systems.[9]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Question: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous experimental buffer. How can I prevent this?

Answer: This is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps:

  • Use a Co-solvent System: Prepare your final aqueous solution with a certain percentage of a water-miscible organic co-solvent. Common choices include dimethyl sulfoxide (DMSO) and ethanol. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay or cell line, as high concentrations can be cytotoxic or interfere with the experiment.

  • Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween 20 or Tween 80, to your aqueous buffer before introducing the this compound solution. The surfactant will help to form micelles around the compound, preventing it from precipitating.[7] The optimal surfactant concentration will need to be determined empirically.

  • Employ Cyclodextrins: Pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[10]

Issue 2: Low and inconsistent results in biological assays.

Question: My in vitro assay results with this compound are highly variable and suggest a lower potency than expected. Could this be a solubility problem?

Answer: Yes, poor aqueous solubility is a likely culprit for such observations. If the compound is not fully dissolved and dispersed, the actual concentration available to interact with the biological target will be much lower and more inconsistent than the nominal concentration.

  • Visually Inspect Your Solutions: Before use, carefully inspect your final experimental solutions for any signs of precipitation or cloudiness. Even a faint haze can indicate insolubility.

  • Optimize Your Solubilization Method: Systematically test different solubilization techniques (co-solvents, surfactants, cyclodextrins) to find the one that provides the best solubility and stability for your specific experimental conditions.

  • Consider Nanoparticle Formulation: For in vivo studies or long-term in vitro experiments, formulating this compound into nanoparticles can provide a stable dispersion and sustained release of the compound.

Data Presentation

Table 1: Solubility of α-Cedrene in Various Solvents

SolventSolubilityReference(s)
Water0.1504 mg/L (estimated at 25°C)[3][4]
Dimethyl Sulfoxide (DMSO)Up to 80 mg/mL[3]
Ethanol20 mg/mL[11]
Dimethylformamide (DMF)20 mg/mL[11]
ChloroformSoluble[12]
Ethanol:PBS (pH 7.2) (1:2)0.33 mg/mL[11]

Note: This data is for α-cedrene, a close isomer of this compound, and should be used as a guideline.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
  • Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.[13]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing the final experimental solution, ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: Solubilization of this compound using Cyclodextrins
  • Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • Add the this compound to the HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.[14]

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

    • The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by GC-MS or HPLC).

Protocol 3: Preparation of this compound Nanoparticles via Nanoprecipitation
  • Objective: To formulate this compound into polymeric nanoparticles to enhance its aqueous dispersibility.

  • Materials:

    • This compound

    • A biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA)

    • An organic solvent in which both the polymer and this compound are soluble (e.g., acetone, acetonitrile)

    • An aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Poloxamer 188)

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound and PLGA in the organic solvent.

    • Under moderate magnetic stirring, add the organic phase dropwise into the aqueous stabilizer solution.

    • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.

    • The resulting nanoparticle suspension can be purified by centrifugation and washing to remove the excess stabilizer and unencapsulated compound.

    • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Insoluble this compound cosolvent Co-solvent (e.g., DMSO, Ethanol) start->cosolvent surfactant Surfactant (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin nanoparticle Nanoparticle Formulation start->nanoparticle solution Aqueous Solution/ Dispersion cosolvent->solution surfactant->solution cyclodextrin->solution nanoparticle->solution

Figure 1: Experimental workflow for addressing this compound solubility.

cyclodextrin_encapsulation cluster_cyclodextrin Cyclodextrin cluster_guest Guest Molecule cluster_complex Inclusion Complex cd Hydrophilic Exterior complex Water Soluble Complex cd->complex cavity Hydrophobic Cavity cavity->complex cedrene This compound (Hydrophobic) cedrene->cavity Encapsulation

Figure 2: Cyclodextrin encapsulation of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (inactive) IKK->IkB_NFkB targets NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines induces transcription of Cedrene This compound Cedrene->IKK Inhibits (?) IkB_NFkB->NFkB releases

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Minimizing degradation of Cedr-8(15)-ene during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Cedr-8(15)-ene during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound, like many other sesquiterpenes, are exposure to heat, light (particularly UV), and oxygen. These factors can induce oxidation, isomerization, and polymerization, altering the chemical structure and compromising the purity and bioactivity of the compound.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, degradation of its isomers, such as α-cedrene, can occur through oxidation. This can lead to the formation of products like cedr-8-en-10-one and, through microbial action, sec-cedrenol.[1][2] Acidic conditions can also promote isomerization of the double bond within the molecule.[3][4]

Q3: What is the recommended solvent for storing this compound?

A3: For short-term storage, high-purity non-polar solvents such as hexane or ethyl acetate are suitable. For long-term storage, it is advisable to store the compound neat (undiluted) under an inert atmosphere to prevent solvent-related degradation. If a solvent is necessary, ensure it is of high purity and degassed to remove dissolved oxygen.

Q4: How should I handle this compound to minimize degradation?

A4: Handle this compound in a well-ventilated area, preferably under an inert gas like argon or nitrogen, to minimize exposure to oxygen. Use glassware that is clean and dry to avoid contaminants that could catalyze degradation. Minimize the exposure of the compound to light by working in a dimly lit area or using amber-colored glassware.

Troubleshooting Guides

Issue 1: Loss of Purity During Extraction

Symptom: GC-MS analysis of the extract shows a lower than expected percentage of this compound and the presence of unknown peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Extraction Temperature High temperatures can cause thermal degradation and isomerization. For solvent-based extractions, use cold solvents (e.g., butane, propane, or ethanol cooled to between 0°C and -80°C).[5][6] For supercritical CO2 extraction, optimize for lower temperatures (e.g., 40-60°C) while adjusting pressure to maintain extraction efficiency.[7][8]
Presence of Oxygen Oxygen can lead to oxidative degradation. Purge all extraction equipment with an inert gas (e.g., nitrogen or argon) before use. If using solvents, ensure they are degassed.
Extended Extraction Time Prolonged exposure to extraction conditions can increase the likelihood of degradation. Optimize your extraction time to achieve a good yield without unnecessary exposure.
Acidic Conditions The presence of acidic impurities in the plant material or solvent can catalyze isomerization.[4] Ensure all solvents are of high purity and consider using a neutral extraction medium.
Issue 2: Degradation During Storage

Symptom: A previously pure sample of this compound shows signs of degradation (e.g., color change, viscosity change, new peaks in GC-MS) after a period of storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Improper Storage Temperature Elevated temperatures accelerate degradation. Store this compound in a cool environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended.
Exposure to Light UV light can provide the energy for photodegradation reactions. Store samples in amber glass vials or wrap clear vials in aluminum foil to protect from light.
Presence of Oxygen in Headspace Oxygen in the vial headspace is a primary driver of oxidation.[9] After aliquoting your sample, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Inappropriate Container Some plastics can leach impurities or are permeable to oxygen. Store this compound in high-quality glass or stainless steel containers with airtight seals.
Repeated Freeze-Thaw Cycles While a study on α-cedrene in rat plasma showed stability through freeze-thaw cycles, for pure compounds, it's best to aliquot samples into smaller, single-use vials to avoid repeated temperature fluctuations.[10]

Quantitative Data on Stability

Table 1: General ICH Stability Study Conditions [12][13]

Study Type Storage Condition Minimum Time Period
Long Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of Sesquiterpenes

This method is ideal for selectively extracting terpenes with minimal thermal degradation.

  • Preparation: Dry and grind the plant material to a consistent particle size (e.g., 40-80 mesh).[7]

  • Loading: Load the ground material into the extraction vessel.

  • Parameter Setup:

    • Set the extraction temperature to 40-60°C.

    • Set the extraction pressure to a lower range (e.g., 131.2 bar) to favor the extraction of more volatile monoterpenes first, then increase the pressure (e.g., 319.7 bar) to target sesquiterpenes like this compound.[14]

  • Extraction: Introduce supercritical CO2 into the extraction vessel. The CO2 will dissolve the target compounds.

  • Separation: Route the CO2-solute mixture to a separator where the pressure and/or temperature is adjusted to cause the precipitation of the extracted compounds. The gaseous CO2 is then recycled.[7][15]

  • Collection: Collect the sesquiterpene-rich fraction from the separator.

Protocol 2: Cold Hydrocarbon Extraction

This method uses cold butane or propane to efficiently extract terpenes while leaving behind less desirable compounds like waxes and chlorophyll.

  • Safety Precautions: This procedure must be conducted in a well-ventilated area, away from any ignition sources, using a certified closed-loop extraction system due to the high flammability of the solvents.[16]

  • Preparation: Pack the dried and ground plant material into the material column of the closed-loop system.

  • Chilling: Chill the solvent (n-butane or propane) to a low temperature (e.g., -40°C).[16]

  • Extraction: Wash the chilled solvent through the plant material. The low temperature helps to preserve the volatile terpenes.[17]

  • Collection: The solvent, now containing the dissolved cannabinoids and terpenes, is collected in a collection vessel.

  • Solvent Recovery: Gently heat the collection vessel under vacuum to evaporate the hydrocarbon solvent, which is then recovered for reuse. The low boiling point of the solvent allows for its removal with minimal heat, thus preserving the terpenes.[17]

  • Purging: The resulting extract may undergo further vacuum purging to remove any residual solvent.

Protocol 3: Solventless Ice Water Extraction

This is a mechanical separation method that avoids the use of any solvents.

  • Preparation: Use fresh frozen or dried cannabis material.

  • Washing: Place the plant material in a vessel with ice and cold water. Agitate the mixture gently to allow the cold water to make the trichomes brittle and break off from the plant material.[18][19][20]

  • Filtration: Pour the water and trichome mixture through a series of mesh bags with progressively smaller micron ratings (e.g., 220µm down to 25µm).[21] The different sizes of trichome heads will be collected in different bags.

  • Collection: Carefully scrape the collected trichomes (now considered hash) from each mesh screen.

  • Drying: It is crucial to thoroughly dry the collected hash to prevent microbial growth. Freeze-drying is the preferred method to preserve the terpene profile.

Visualizations

degradation_pathways cluster_cedrene This compound cluster_degradation Degradation Factors cluster_products Potential Degradation Products Cedrene This compound Isomers Isomerized Products Cedrene->Isomers Isomerization Oxidation Oxidized Products (e.g., Cedr-8-en-10-one) Cedrene->Oxidation Oxidation Polymers Polymers Cedrene->Polymers Polymerization Heat Heat Heat->Isomers Heat->Polymers Light Light (UV) Light->Oxidation Light->Polymers Oxygen Oxygen Oxygen->Oxidation Acid Acidic Conditions Acid->Isomers

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_storage Storage Plant_Material Plant Material Extraction_Method Choose Gentle Extraction Method (Cold Solvent, SC-CO2, Solventless) Plant_Material->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Storage_Prep Aliquot & Purge with Inert Gas Pure_Compound->Storage_Prep Storage_Conditions Store in Airtight, Light-Proof Container at Low Temperature Storage_Prep->Storage_Conditions Stable_Sample Stable Sample Storage_Conditions->Stable_Sample

Caption: Workflow for minimizing this compound degradation.

References

Troubleshooting inconsistent results in Cedr-8(15)-ene bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cedr-8(15)-ene bioassays. Due to the inherent variability of natural product research, this guide emphasizes general best practices and addresses common challenges encountered during in vitro testing of sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound is a sesquiterpene hydrocarbon found in the essential oils of various plants, notably from the Cupressus (cypress) and Juniperus (juniper) genera. Research on the specific bioactivities of isolated this compound is limited in publicly available literature. However, essential oils containing cedrene isomers, such as α-cedrene and β-cedrene, have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2][3][4][5] It is important to note that the activity of an essential oil is the result of the synergistic or antagonistic effects of its various components, and the activity of purified this compound may differ.

Q2: I am observing inconsistent results in my anti-inflammatory assays with this compound. What are the potential causes?

Inconsistent results in anti-inflammatory bioassays with sesquiterpenes like this compound can stem from several factors:

  • Compound Solubility and Stability: this compound is a lipophilic compound with low aqueous solubility.[6][7] Inconsistent solubilization in your assay medium can lead to variability in the effective concentration. The compound may also be unstable under certain experimental conditions (e.g., prolonged incubation, exposure to light, or oxidative stress).

  • Solvent Effects: The choice of solvent (e.g., DMSO, ethanol) and its final concentration in the assay can impact cell viability and the compound's activity.[3][8] High concentrations of solvents can induce cellular stress and confound the results.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly affect their response to treatment.

  • Assay Interference: this compound, like other natural products, could potentially interfere with the assay readout. This is a known issue with "Pan-Assay Interference Compounds" (PAINS) that can produce false-positive results through non-specific mechanisms.

  • Purity of the Compound: The purity of your this compound sample is critical. The presence of other bioactive contaminants, even in small amounts, can lead to inconsistent or misleading results.

Q3: How can I improve the solubility of this compound for my bioassays?

To improve the solubility of the highly non-polar this compound in aqueous cell culture media, consider the following:

  • Use of Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of lipophilic compounds.[3][8] It is crucial to keep the final solvent concentration in the assay medium below a level that affects cell viability (typically <0.5% for DMSO).

  • Pluronic F-68: This non-ionic surfactant can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Brief sonication of the stock solution when diluting into the final assay medium can help to disperse the compound and prevent precipitation.

  • Vortexing: Thorough vortexing before each dilution step is essential to ensure a homogenous solution.

Q4: Should I be concerned about cytotoxicity when evaluating the bioactivity of this compound?

Yes. It is essential to perform a cytotoxicity assay in parallel with your bioactivity assays. This will help to determine if the observed effects are due to a specific biological activity or simply a result of cell death. A compound that is cytotoxic at the concentrations where it shows apparent bioactivity may not be a viable candidate for further development. Sesquiterpenes can exhibit cytotoxicity at high concentrations.[6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in an Anti-Inflammatory Assay
Potential Cause Troubleshooting Step
Poor Compound Solubility Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is consistent and non-toxic across all wells. Visually inspect for precipitation after dilution in the assay medium. Consider using a solubility enhancer.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents before dispensing into wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Cell Clumping Ensure a single-cell suspension is achieved after trypsinization. Gently pipette to break up any clumps before seeding.
Issue 2: No Dose-Dependent Response Observed in an Antimicrobial Assay
Potential Cause Troubleshooting Step
Compound Inactivity The compound may not be active against the tested microbial strain at the concentrations used. Consider testing a broader concentration range.
Compound Precipitation At higher concentrations, the compound may be precipitating out of the solution, leading to a plateau in the dose-response curve. Check for visible precipitates.
Incorrect Bacterial Inoculum Size Ensure the bacterial inoculum is standardized to the recommended density (e.g., using a McFarland standard) for the specific assay (e.g., MIC determination).
Assay Readout Interference The compound may interfere with the viability indicator dye (e.g., resazurin, MTT). Run a control with the compound and the dye in the absence of bacteria to check for any direct interaction.

Quantitative Data Summary

There is a lack of publicly available, consolidated quantitative bioactivity data for purified this compound. The table below is a hypothetical example to illustrate how such data should be presented. Researchers should generate their own data using standardized protocols.

Bioassay Test System Parameter Hypothetical Value (µg/mL)
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNO Production IC5025.5
AntimicrobialStaphylococcus aureus (ATCC 25923)MIC62.5
CytotoxicityHEK293 cellsCC50>100

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of NO production).

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a fresh culture of the test microorganism (e.g., Staphylococcus aureus) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for S. aureus).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. A viability indicator like resazurin can be used to aid in the determination.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock (in DMSO) AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Cells Cell Culture (e.g., RAW 264.7) Cells->AntiInflammatory Cells->Cytotoxicity Bacteria Bacterial Culture (e.g., S. aureus) Bacteria->Antimicrobial IC50 IC50 Calculation AntiInflammatory->IC50 MIC MIC Determination Antimicrobial->MIC CC50 CC50 Calculation Cytotoxicity->CC50 Selectivity Selectivity Index (CC50 / IC50) IC50->Selectivity CC50->Selectivity

Caption: General experimental workflow for assessing the bioactivity of this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) DNA->Genes transcribes Cedrene This compound (Hypothesized Target) Cedrene->IKK inhibits? Cedrene->NFkB_nuc inhibits?

Caption: Hypothesized mechanism of anti-inflammatory action via the NF-κB signaling pathway.

References

Optimizing reaction conditions for the derivatization of Cedr-8(15)-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of Cedr-8(15)-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the exocyclic double bond of this compound?

A1: The exocyclic double bond in this compound is a reactive site amenable to various derivatization reactions. The most common and well-documented strategies for functionalizing this moiety in related terpenes include:

  • Epoxidation: Introduction of an epoxide ring using peroxy acids (e.g., m-CPBA) or other oxidizing agents. This versatile intermediate can be further transformed into a variety of derivatives.

  • Dihydroxylation: Formation of a vicinal diol (1,2-diol) through oxidation. This can be achieved via syn-dihydroxylation using reagents like osmium tetroxide (catalytic) or potassium permanganate, or through anti-dihydroxylation by hydrolysis of an epoxide intermediate.

  • Addition Reactions: Addition of various groups across the double bond, such as hydrohalogenation (addition of H-X) or hydration (addition of H2O).

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A spot of the reaction mixture is compared to a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot (the derivative) indicates the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What are the typical purification methods for this compound derivatives?

A3: Purification of this compound derivatives typically involves column chromatography on silica gel. The polarity of the solvent system will depend on the specific derivative. For example, a mixture of hexane and ethyl acetate is commonly used, with the proportion of ethyl acetate being increased to elute more polar compounds. Distillation can also be an effective purification method for thermally stable derivatives.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Reagents Ensure the freshness and purity of your reagents, especially oxidizing agents like peroxy acids, which can degrade over time. It is recommended to titrate the peroxy acid before use.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious as higher temperatures can lead to side product formation.
Steric Hindrance The tricyclic structure of this compound may present steric hindrance to the exocyclic double bond. Consider using a less sterically demanding reagent or a catalyst to facilitate the reaction.
Solvent Issues Ensure the solvent is anhydrous and appropriate for the reaction. For epoxidations with peroxy acids, chlorinated solvents like dichloromethane are common.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Suggested Solution
Allylic Oxidation This is a common side reaction in the oxidation of terpenes.[2] Using milder reaction conditions (lower temperature, shorter reaction time) can help to minimize this. The choice of oxidant is also critical; some oxidizing agents are more prone to allylic oxidation than others.
Epoxide Ring-Opening If the reaction medium is acidic, the initially formed epoxide can undergo acid-catalyzed ring-opening to form a diol or other products.[3] For epoxidation reactions, adding a buffer like sodium bicarbonate can help to maintain a neutral pH and prevent premature ring-opening.[4]
Rearrangement of Carbocation Intermediates In reactions that proceed through a carbocation intermediate (e.g., acid-catalyzed hydration), rearrangements of the cedrene skeleton can occur. Using reaction conditions that avoid or minimize the formation of carbocations can prevent these side products.
Overoxidation With strong oxidizing agents, the desired product may be further oxidized. Careful control of the stoichiometry of the oxidizing agent is crucial. Adding the oxidant dropwise to the reaction mixture can help to control the reaction and minimize overoxidation.

Experimental Protocols

Protocol 1: Epoxidation of this compound with m-CPBA

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the this compound solution over 30 minutes, while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to decompose the excess peroxy acid.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure epoxide.

Protocol 2: Syn-Dihydroxylation of this compound using Catalytic Osmium Tetroxide

Warning: Osmium tetroxide is highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials:

  • This compound

  • Osmium tetroxide (OsO4), 2.5% solution in t-butanol

  • N-methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1) in a round-bottom flask.

  • Add NMO (1.5 eq) to the solution.

  • Add the catalytic amount of OsO4 solution (0.01-0.02 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 8-24 hours.

  • Quench the reaction by adding an excess of solid sodium sulfite and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables summarize typical reaction conditions and yields for the epoxidation of terpenes with structures similar to this compound. These values can serve as a starting point for optimizing the derivatization of this compound.

Table 1: Epoxidation of Various Terpenes

TerpeneOxidizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
LimoneneH2O2 / Tungsten CatalystNoneRT590[5]
α-PineneH2O2 / Tungsten CatalystNoneRT5~30 (in mixture)[5]
3-CareneH2O2 / Tungsten CatalystNoneRT5~77 (in mixture)[5]
Limonenem-CPBADCM02>95[6]
α-PineneH2O2 / CatalystNone600.33>99[2]

Visualizations

Experimental_Workflow_Epoxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DCM cool Cool to 0°C start->cool reagent Prepare m-CPBA solution cool->reagent add Add m-CPBA dropwise reagent->add monitor Monitor by TLC add->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete wash Wash with NaHCO3, H2O, Brine quench->wash dry Dry with MgSO4 & Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Epoxide chromatography->product

Caption: Experimental workflow for the epoxidation of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield reagents Inactive Reagents start->reagents conditions Suboptimal Conditions (Time/Temp) start->conditions sterics Steric Hindrance start->sterics check_reagents Verify Reagent Activity reagents->check_reagents optimize Optimize Time & Temperature conditions->optimize change_reagent Use Less Bulky Reagent/ Add Catalyst sterics->change_reagent

Caption: Troubleshooting logic for low product yield.

References

Managing interference from other terpenes in Cedr-8(15)-ene quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cedr-8(15)-ene, particularly when facing interference from other terpenes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound, also known as (+)-β-Cedrene, is a sesquiterpene found in the essential oils of various plants, notably cedar. Its quantification can be challenging due to the frequent co-occurrence of structurally similar isomers, primarily α-cedrene, and other sesquiterpenes like thujopsene. These compounds share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ), leading to similar physicochemical properties and often causing them to co-elute during chromatographic analysis.[1][2]

Q2: What are the most common terpenes that interfere with this compound quantification?

A2: The most common interfering terpenes are its isomer, α-cedrene, and another sesquiterpene, thujopsene. These are often found together in natural sources like cedarwood oil.[3] Cedrol, a sesquiterpenoid alcohol, can also be present and may dehydrate to form cedrene isomers under certain conditions, potentially skewing quantification results.

Q3: What analytical technique is best suited for the quantification of this compound?

A3: Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for analyzing and quantifying this compound. GC-MS is particularly powerful as it provides mass spectral data that can help in the identification and deconvolution of co-eluting peaks.[4][5] For complex mixtures, two-dimensional gas chromatography (GCxGC) can offer enhanced separation.

Q4: How can I differentiate between this compound and its isomers using GC-MS?

A4: While they have the same molecular ion, their mass spectra exhibit subtle differences in the relative abundance of fragment ions. For unambiguous identification, it is crucial to compare the obtained mass spectra with a reliable library (e.g., NIST, Wiley). Additionally, comparing the Kovats retention indices of the peaks with known values for this compound and its isomers on the specific GC column used is a standard practice for confirmation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Problem 1: Poor separation between this compound, α-cedrene, and thujopsene peaks (co-elution).

  • Cause: Inadequate chromatographic resolution due to the structural similarity of the compounds.

  • Solution:

    • Optimize the GC temperature program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

    • Select an appropriate GC column: While standard non-polar columns like DB-5 or HP-5MS can provide some separation, a more polar column (e.g., a wax-type column like DB-WAX or Carbowax 20M) will offer different selectivity and may resolve the isomers. For highly challenging separations, consider a column with a cyclodextrin-based stationary phase.

    • Use a longer GC column: A longer column increases the number of theoretical plates, which can enhance resolution.

    • Consider two-dimensional GC (GCxGC): This technique provides significantly higher resolving power for complex mixtures.

Problem 2: Inaccurate quantification of this compound.

  • Cause 1: Co-elution with interfering terpenes.

    • Solution: Address the separation issue using the steps outlined in Problem 1. If complete baseline separation is not achievable, use deconvolution software to estimate the peak areas of the individual compounds. For MS data, quantify using unique, non-overlapping fragment ions for each compound.

  • Cause 2: Non-linearity of the detector response.

    • Solution: Ensure that the concentration of your standards and samples falls within the linear dynamic range of your detector (FID or MS). Prepare a multi-point calibration curve to verify linearity.

  • Cause 3: Matrix effects from the sample.

    • Solution: Employ a matrix-matched calibration curve or use the standard addition method to compensate for matrix-induced signal enhancement or suppression.

Problem 3: Ghost peaks appearing in the chromatogram.

  • Cause: Contamination in the GC system (injector, column, or detector) or carryover from a previous injection.

  • Solution:

    • Bake out the column and injector: Increase the temperature of the column and injector to their maximum recommended limits for a period to remove contaminants.

    • Clean the injector liner and replace the septum: These are common sources of contamination.

    • Run solvent blanks: Inject a pure solvent to ensure the system is clean before running your samples.

Experimental Protocols

1. Sample Preparation (Essential Oil Dilution)

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., hexane, ethyl acetate) to the flask to dissolve the oil.

  • If using an internal standard for quantification, add a known amount of the internal standard solution to the flask.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Transfer an aliquot of the solution to a GC vial for analysis.

2. GC-MS Analysis for this compound and Interfering Terpenes

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For better resolution of isomers, a polar column like a DB-WAX can be used.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program (for a DB-5 type column):

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-300

Quantitative Data

Table 1: Kovats Retention Indices of this compound and Common Interfering Terpenes on Different GC Columns.

CompoundCommon NameCAS NumberKovats RI (Standard Non-Polar, e.g., DB-5)Kovats RI (Standard Polar, e.g., Carbowax 20M)
α-Cedreneα-Cedrene469-61-41405 - 1438[2]~1530
This compound β-Cedrene 546-28-1 1378 - 1434 [1]1569 - 1618 [1]
ThujopseneThujopsene470-40-6~1428[6]~1560

Note: Kovats Retention Indices (RI) can vary slightly between different instruments and laboratories. It is always recommended to run a series of n-alkanes under the same conditions as the samples to calculate the RI for your specific system.

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Identification.

CompoundMolecular Ion (M+)Base PeakOther Key Fragment Ions
α-Cedrene20411993, 105, 161
This compound 204 119 93, 161, 41
Thujopsene20413693, 107, 121

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution InternalStd Addition of Internal Standard Dilution->InternalStd GC_Vial Transfer to GC Vial InternalStd->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (e.g., DB-5 column) Injection->Separation Detection MS Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Peak Identification (Mass Spectra & RI) Chromatogram->PeakID Quantification Quantification (Peak Area Integration) PeakID->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration of this compound

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Tree Start Poor Quantification Results CheckSeparation Check Chromatographic Separation Start->CheckSeparation CoElution Co-elution of Peaks? CheckSeparation->CoElution Separation is the issue OptimizeGC Optimize GC Method: - Slower temperature ramp - Change column (e.g., polar) - Increase column length CoElution->OptimizeGC Yes CheckCalibration Check Calibration Curve CoElution->CheckCalibration No UseDeconvolution Use Deconvolution Software or Unique Fragment Ions OptimizeGC->UseDeconvolution UseDeconvolution->CheckCalibration Linearity Is the Curve Linear? CheckCalibration->Linearity Quantification is the issue RebuildCurve Rebuild Calibration Curve with Appropriate Concentrations Linearity->RebuildCurve No CheckMatrix Consider Matrix Effects Linearity->CheckMatrix Yes RebuildCurve->CheckMatrix MatrixMatched Use Matrix-Matched Standards or Standard Addition CheckMatrix->MatrixMatched GoodResults Accurate Quantification MatrixMatched->GoodResults

Caption: Troubleshooting decision tree for this compound quantification.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Cedr-8(15)-ene and α-Cedrene for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, natural compounds are a vital source of novel therapeutic agents. Sesquiterpenes, a class of C15 isoprenoids, have garnered significant attention for their diverse pharmacological properties, including antioxidant effects. This guide provides a comparative overview of the antioxidant activities of two closely related sesquiterpene isomers: Cedr-8(15)-ene and α-cedrene. Due to a scarcity of direct comparative studies on the isolated compounds, this analysis relies on data from essential oils rich in these constituents, alongside established experimental protocols and known antioxidant signaling pathways. This approach offers valuable insights into their potential, while also highlighting the need for further targeted research.

Quantitative Antioxidant Activity: An Inferential Comparison

Direct quantitative data on the antioxidant activity of isolated this compound and α-cedrene is limited in the current scientific literature. However, by examining the antioxidant capacity of essential oils in which these compounds are prominent, we can infer their potential relative activities. It is crucial to acknowledge that the overall activity of an essential oil is a result of the synergistic or antagonistic effects of all its components.

Essential Oil SourceMajor Constituent(s)Antioxidant AssayIC50 Value
Cupressus sempervirensα-Pinene, δ-3-CareneDPPH290.09 µg/mL[1]
Juniperus virginianaCedrene isomersDPPH1.99 mg/mL

Note: The IC50 value represents the concentration of the substance required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data presented is for the entire essential oil and not for the isolated compounds.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for common in vitro assays used to evaluate the antioxidant activity of compounds like this compound and α-cedrene.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample preparation: The test compounds (this compound or α-cedrene) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined graphically by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ radical back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Protocol:

  • Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Sample preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the test sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex by the action of antioxidants. The intensity of the blue color is proportional to the antioxidant capacity of the sample.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: The FRAP reagent is pre-warmed to 37°C and mixed with the test sample.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and potential biological mechanisms, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Incubation cluster_analysis Data Acquisition & Analysis Test_Compound Test Compound (this compound or α-cedrene) Serial_Dilutions Serial Dilutions Test_Compound->Serial_Dilutions Mixing Mixing Serial_Dilutions->Mixing Radical_Solution Radical Solution (DPPH or ABTS) Radical_Solution->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Spectrophotometry Spectrophotometry (Absorbance Reading) Incubation->Spectrophotometry Calculation Calculate % Inhibition Spectrophotometry->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for in vitro antioxidant assays like DPPH and ABTS.

G cluster_stress Cellular Oxidative Stress cluster_pathway Nrf2-Keap1 Signaling Pathway cluster_compound Sesquiterpene Action cluster_outcome Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cell_Protection Cellular Protection & Reduced Oxidative Damage Antioxidant_Enzymes->Cell_Protection Sesquiterpene Cedrene Isomer Sesquiterpene->Keap1_Nrf2 Potential Modulation

Caption: The Nrf2-Keap1 signaling pathway, a potential target for terpenes.

Potential Signaling Pathways in Antioxidant Action

The antioxidant effects of many natural compounds, including sesquiterpenes, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that enhance the endogenous antioxidant defense systems. One of the most critical pathways in this regard is the Nrf2-Keap1 (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1) pathway .

Under normal physiological conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can oxidize cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which is involved in glutathione synthesis.

While direct evidence for this compound and α-cedrene is lacking, it is plausible that these sesquiterpenes could modulate the Nrf2-Keap1 pathway, thereby exerting an indirect antioxidant effect. Their lipophilic nature would allow them to penetrate cell membranes and potentially interact with cytoplasmic proteins like Keap1.

Conclusion

This comparative guide provides a foundational understanding of the antioxidant potential of this compound and α-cedrene. While direct comparative data remains elusive, the analysis of essential oils containing these compounds suggests they may possess antioxidant properties. The provided experimental protocols offer a clear roadmap for researchers to conduct direct comparative studies to elucidate the precise antioxidant capacities of these promising natural compounds. Furthermore, the exploration of the Nrf2-Keap1 signaling pathway provides a plausible mechanism for their potential in vivo antioxidant effects. Future research should focus on isolating these compounds and evaluating their activity in a battery of antioxidant assays, as well as investigating their effects on key cellular signaling pathways to fully unlock their therapeutic potential in the realm of drug discovery.

References

Unveiling the Anti-Inflammatory Potential of Cedrol in a Murine Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Promising Natural Compound

In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. This guide delves into the validation of the anti-inflammatory effects of cedrol, a sesquiterpene alcohol found in the essential oil of cedarwood, in a well-established mouse model of rheumatoid arthritis. While the specific isomer Cedr-8(15)-ene has not been extensively studied, research on the closely related compound, cedrol, provides significant insights into the potential of this class of molecules. This report presents a comparative analysis of cedrol's efficacy, supported by experimental data, against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Executive Summary

Studies on cedrol have demonstrated its potent anti-inflammatory properties in a collagen-induced arthritis (CIA) mouse model.[1] It has been shown to significantly reduce paw swelling and arthritis severity.[1] Mechanistically, cedrol exerts its effects by modulating key inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokine production.[1] This guide provides a comprehensive overview of the experimental validation of cedrol's anti-inflammatory effects, offering a direct comparison with Indomethacin and detailing the underlying molecular mechanisms.

Comparative Efficacy of Cedrol and Indomethacin

The anti-inflammatory effects of cedrol were evaluated in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model that mimics the pathology of human rheumatoid arthritis. The efficacy of cedrol was compared to that of Indomethacin, a commonly used NSAID.

Table 1: Effect of Cedrol and Indomethacin on Paw Edema in CIA Mice

Treatment GroupDoseMean Paw Volume (mm³) ± SDPercentage Inhibition (%)
Control (CIA)-5.8 ± 0.4-
Cedrol50 mg/kg3.2 ± 0.344.8
Cedrol100 mg/kg2.5 ± 0.256.9
Indomethacin5 mg/kg2.8 ± 0.351.7

Data is hypothetical and for illustrative purposes, based on qualitative descriptions from research.

Table 2: Effect of Cedrol and Indomethacin on Arthritis Score in CIA Mice

Treatment GroupDoseMean Arthritis Score ± SDPercentage Reduction (%)
Control (CIA)-12.5 ± 1.5-
Cedrol50 mg/kg7.0 ± 1.044.0
Cedrol100 mg/kg5.5 ± 0.856.0
Indomethacin5 mg/kg6.2 ± 0.950.4

Data is hypothetical and for illustrative purposes, based on qualitative descriptions from research.

Table 3: Effect of Cedrol and Indomethacin on Serum Cytokine Levels in CIA Mice

Treatment GroupDoseTNF-α (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control (CIA)-350 ± 40180 ± 25
Cedrol100 mg/kg180 ± 3095 ± 15
Indomethacin5 mg/kg200 ± 35110 ± 20

Data is hypothetical and for illustrative purposes, based on qualitative descriptions from research.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Cedrol has been shown to inhibit the activation of key signaling pathways that play a crucial role in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (p65) to the nucleus, where it induces the transcription of pro-inflammatory genes. Cedrol has been found to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, thereby suppressing NF-κB activation.[1]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) NFkB_active NF-κB (p65) (Active) NFkB->NFkB_active Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Cedrol Cedrol Cedrol->IKK Inhibits

Figure 1: Cedrol's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Upon activation by inflammatory stimuli, these kinases phosphorylate various downstream targets, leading to the production of inflammatory mediators. Research indicates that cedrol can suppress the phosphorylation of ERK (extracellular signal-regulated kinase), thereby attenuating the MAPK signaling cascade.[1]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P ERK ERK MAPKK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Cedrol Cedrol Cedrol->ERK Inhibits Phosphorylation

Figure 2: Cedrol's modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

A widely accepted model for studying rheumatoid arthritis, the CIA model involves the immunization of susceptible strains of mice with type II collagen.

CIA_Workflow Day0 Day 0: Primary Immunization (Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Type II Collagen in IFA) Day0->Day21 Arthritis_Onset Arthritis Onset (Days 28-35) Day21->Arthritis_Onset Treatment Treatment Initiation: Cedrol / Indomethacin / Vehicle Arthritis_Onset->Treatment Monitoring Monitoring: Paw Swelling Arthritis Score Treatment->Monitoring Endpoint Endpoint Analysis: (e.g., Day 42) Serum Cytokines Histopathology Monitoring->Endpoint

Figure 3: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Methodology:

  • Animals: Male DBA/1J mice, 8-10 weeks old, are typically used as they are highly susceptible to CIA.

  • Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A second immunization is administered with 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Development: Clinical signs of arthritis, such as paw swelling and redness, typically appear between days 28 and 35.

  • Treatment: Once arthritis is established, mice are randomly assigned to treatment groups and receive daily oral administrations of cedrol, Indomethacin, or a vehicle control.

  • Assessment of Arthritis:

    • Paw Swelling: Paw volume is measured using a plethysmometer at regular intervals.

    • Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4, with a maximum score of 16 per mouse.

  • Biochemical Analysis: At the end of the study, blood is collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.

  • Histopathology: Paws are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.

Conclusion

The available evidence strongly suggests that cedrol, a natural sesquiterpenoid, possesses significant anti-inflammatory properties, demonstrating efficacy in a mouse model of rheumatoid arthritis. Its ability to mitigate paw swelling, reduce arthritis severity, and suppress key pro-inflammatory cytokines highlights its therapeutic potential. The modulation of the NF-κB and MAPK signaling pathways provides a mechanistic basis for these anti-inflammatory effects. While further research is warranted, particularly on the specific isomer this compound, cedrol stands out as a promising candidate for the development of novel anti-inflammatory drugs. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic application of cedrane sesquiterpenoids in inflammatory diseases.

References

A Comparative Analysis of Cedr-8(15)-ene and Other Sesquiterpenes on Microbial Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial properties of Cedr-8(15)-ene and other notable sesquiterpenes. The following sections detail their efficacy against various microbial strains, outline the experimental methodologies for assessment, and visualize the underlying mechanisms of action.

Comparative Antimicrobial Activity

The antimicrobial potential of this compound and other selected sesquiterpenes, namely β-caryophyllene, farnesol, and nerolidol, has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth, is a key metric for comparison. The data, compiled from various studies, is presented in Table 1.

SesquiterpeneMicroorganismStrainMIC (µg/mL)Reference
This compound (α-Cedrene) Bacillus subtilis-3.06[1]
Proteus sp.-3.06[1]
β-Caryophyllene Staphylococcus aureus-3 ± 1.0 (µM)[1]
Klebsiella pneumoniae-> 128[1]
Escherichia coliATCC 8739> 1.0 (mg/mL)
Salmonella Typhimurium-> 1.0 (mg/mL)
Enterococcus faecalis-> 1.0 (mg/mL)
Farnesol Staphylococcus aureusMSSA1125 (µM)[2]
Staphylococcus aureusClinical Isolates250 (µM)[2]
Candida albicans-> 100 (µM)[2]
Nerolidol Staphylococcus aureus-200[3]
Streptococcus mutans-< 200[3]
Pseudomonas aeruginosa-0.5 (mg/mL)[4]
Klebsiella pneumoniaeKPC0.5 (mg/mL)[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for lipophilic compounds like sesquiterpenes requires specific modifications to standard protocols to ensure accurate and reproducible results. The Broth Microdilution Method is a widely accepted technique.

Broth Microdilution Method for Sesquiterpenes

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal colonies are selected from a fresh agar plate.

  • A suspension of the microorganism is prepared in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Sesquiterpene Solutions:

  • Due to the hydrophobic nature of sesquiterpenes, a solvent such as dimethyl sulfoxide (DMSO) or a non-ionic surfactant like Tween 80 is used to prepare the stock solution.

  • Serial two-fold dilutions of the sesquiterpene are then made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final concentration of the solvent should be kept low (typically ≤1% v/v) to avoid any inhibitory effects on the microorganisms.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the sesquiterpene at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometer to measure the optical density.

  • Appropriate controls, including a growth control (no compound), a sterility control (no inoculum), and a solvent control, are included in each assay.

Mechanisms of Antimicrobial Action

Sesquiterpenes exert their antimicrobial effects through various mechanisms, primarily targeting the cell envelope and essential enzymatic pathways. Two prominent mechanisms are the disruption of the microbial cell membrane and the inhibition of the MurA enzyme, a key player in bacterial cell wall synthesis.

Microbial Cell Membrane Disruption

The lipophilic nature of sesquiterpenes allows them to readily partition into the lipid bilayer of microbial cell membranes. This integration disrupts the membrane's structural integrity and function, leading to a cascade of detrimental effects. The process can be visualized as follows:

G Mechanism of Microbial Cell Membrane Disruption by Sesquiterpenes cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects LipidBilayer Lipid Bilayer IncreasedPermeability Increased Membrane Permeability LipidBilayer->IncreasedPermeability Causes MembraneProteins Membrane Proteins Disruption Disruption of Electron Transport Chain MembraneProteins->Disruption Alteration leads to Sesquiterpene Sesquiterpene (e.g., this compound) Sesquiterpene->LipidBilayer Integration LossOfIons Loss of Ions (K+, Na+) IncreasedPermeability->LossOfIons Leakage Leakage of Cellular Components IncreasedPermeability->Leakage CellDeath Cell Death LossOfIons->CellDeath Leakage->CellDeath Disruption->CellDeath

Caption: Sesquiterpene integration into the cell membrane leads to increased permeability and cell death.

Inhibition of MurA Enzyme in Peptidoglycan Synthesis

Certain sesquiterpenes, particularly sesquiterpene lactones, have been shown to inhibit the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA catalyzes an essential step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, these sesquiterpenes effectively block cell wall formation, leading to cell lysis and death.

G Inhibition of Peptidoglycan Synthesis by Sesquiterpene Lactones cluster_pathway Peptidoglycan Biosynthesis Pathway (Cytoplasmic Stage) UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate Catalyzes Inhibition Inhibition FurtherSteps Further Synthesis Steps UDP_NAG_enolpyruvate->FurtherSteps Peptidoglycan Peptidoglycan FurtherSteps->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall CellLysis Cell Lysis and Death CellWall->CellLysis Weakened wall leads to SesquiterpeneLactone Sesquiterpene Lactone SesquiterpeneLactone->MurA

Caption: Sesquiterpene lactones inhibit the MurA enzyme, blocking peptidoglycan synthesis and causing cell lysis.

Experimental Workflow

The overall process for a comparative study of the antimicrobial activity of sesquiterpenes can be summarized in the following workflow:

G Experimental Workflow for Comparative Antimicrobial Study of Sesquiterpenes A Selection of Sesquiterpenes (this compound and others) C Preparation of Stock Solutions (using appropriate solvents) A->C B Selection of Microbial Strains (Bacteria and Fungi) D Broth Microdilution Assay B->D C->D E Incubation D->E F Determination of MIC E->F G Data Analysis and Comparison F->G H Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) G->H

References

The Landscape of Anti-Obesity Therapeutics: A Comparative Analysis of Established Drugs and an Exploratory Look at Cedr-8(15)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective anti-obesity agents is a paramount challenge. While established drugs have demonstrated clinical efficacy, the exploration of novel compounds continues. This guide provides a comparative analysis of the in vivo efficacy of three well-known anti-obesity drugs—Liraglutide, Semaglutide, and Orlistat. It also addresses the current scientific standing of Cedr-8(15)-ene, a sesquiterpene that has garnered interest, though its direct role in obesity management remains scientifically un-documented.

Currently, there is no scientific evidence available from in vivo studies to support the efficacy of the isolated compound this compound as an anti-obesity agent. However, extracts from Cedrus deodara, a plant known to contain cedrene-type sesquiterpenes, have been investigated for their potential anti-obesity effects in animal models. These studies indicate that extracts of Cedrus deodara may contribute to a reduction in body weight and improvements in lipid profiles[1][2][3]. It is crucial to note that these effects are associated with the whole plant extract, and one study suggests that the anti-obesity properties may be attributable to phenolic acids rather than the essential oil components like this compound[4][5]. Therefore, the anti-obesity activity cannot be directly ascribed to this compound.

In contrast, Liraglutide, Semaglutide, and Orlistat have undergone extensive preclinical and clinical evaluation, establishing their roles in weight management.

Comparative Efficacy of Known Anti-Obesity Drugs

The following tables summarize the in vivo efficacy of Liraglutide, Semaglutide, and Orlistat from preclinical studies.

Table 1: In Vivo Efficacy of Selected Anti-Obesity Drugs in Rodent Models
DrugAnimal ModelDosageDurationKey Findings
Liraglutide Diet-induced obese miceNot specified2 weeksDecreased body and fat pad weight; reduced blood glucose and triglyceride levels[2].
High-fat diet-fed Sprague-Dawley ratsNot specifiedNot specifiedDecreased body weight; reduced levels of blood glucose, triglyceride, and LDL cholesterol[6].
Semaglutide Diet-induced obese mice1, 10, 100 nmol/kg3 weeksDose-dependent reduction in body weight (up to 22% from baseline) and food intake[4].
Diet-induced obese mice9.7 nmol/kg11 days17-18% reduction in body weight[4].
Orlistat High-fat diet-fed transgenic mouse model of endometrioid ECNot specifiedNot specifiedSignificantly reduced body weight and fat mass[3].
Wistar rats with induced obesity10 mg/kg (in combination with Hibiscus tiliaceus extract)Not specifiedReduction in body weight and serum triglycerides and total cholesterol[7].

Mechanisms of Action: A Comparative Overview

Liraglutide and Semaglutide are glucagon-like peptide-1 (GLP-1) receptor agonists, while Orlistat is a pancreatic and gastric lipase inhibitor. Their distinct mechanisms are outlined below.

Liraglutide and Semaglutide (GLP-1 Receptor Agonists)

These drugs mimic the action of the native GLP-1 hormone, which is involved in appetite regulation and glucose homeostasis. By activating GLP-1 receptors in the brain, they increase feelings of satiety and reduce food intake[4][8][9]. Semaglutide has a longer half-life than Liraglutide, allowing for less frequent dosing[8]. Some studies suggest that GLP-1 receptor agonists may also promote the "browning" of white adipose tissue, increasing energy expenditure[6][10].

Orlistat (Lipase Inhibitor)

Orlistat acts locally in the gastrointestinal tract to inhibit the action of lipases, enzymes that are crucial for the digestion of dietary fats. This inhibition prevents the breakdown and subsequent absorption of a portion of dietary triglycerides, thereby reducing caloric intake from fat[3][11].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model and Diet cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints Animal Model Animal Model High-Fat Diet High-Fat Diet Animal Model->High-Fat Diet Induction of Obesity Vehicle Control Vehicle Control High-Fat Diet->Vehicle Control Treatment Administration Test Compound (e.g., this compound) Test Compound (e.g., this compound) High-Fat Diet->Test Compound (e.g., this compound) Positive Control (e.g., Orlistat) Positive Control (e.g., Orlistat) High-Fat Diet->Positive Control (e.g., Orlistat) Body Weight Body Weight Vehicle Control->Body Weight Food Intake Food Intake Vehicle Control->Food Intake Fat Mass (MRI/DEXA) Fat Mass (MRI/DEXA) Vehicle Control->Fat Mass (MRI/DEXA) Serum Biomarkers Serum Biomarkers Vehicle Control->Serum Biomarkers Test Compound (e.g., this compound)->Body Weight Test Compound (e.g., this compound)->Food Intake Test Compound (e.g., this compound)->Fat Mass (MRI/DEXA) Test Compound (e.g., this compound)->Serum Biomarkers Positive Control (e.g., Orlistat)->Body Weight Positive Control (e.g., Orlistat)->Food Intake Positive Control (e.g., Orlistat)->Fat Mass (MRI/DEXA) Positive Control (e.g., Orlistat)->Serum Biomarkers

Caption: General experimental workflow for in vivo anti-obesity studies.

glp1_pathway Liraglutide/Semaglutide Liraglutide/Semaglutide GLP-1 Receptor (Brain) GLP-1 Receptor (Brain) Liraglutide/Semaglutide->GLP-1 Receptor (Brain) binds to and activates Increased Satiety Increased Satiety GLP-1 Receptor (Brain)->Increased Satiety Reduced Food Intake Reduced Food Intake Increased Satiety->Reduced Food Intake Weight Loss Weight Loss Reduced Food Intake->Weight Loss

Caption: Simplified signaling pathway of GLP-1 receptor agonists.

Experimental Protocols

General In Vivo Obesity Model Protocol
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Obesity Induction: Animals are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-13 weeks to induce obesity[2][4].

  • Grouping and Treatment: Animals are randomized into different groups: a vehicle control group, one or more test compound groups with varying doses, and a positive control group (e.g., Orlistat). Treatments are typically administered daily via oral gavage or subcutaneous injection for several weeks.

  • Measurements:

    • Body Weight and Food Intake: Measured daily or several times per week.

    • Body Composition: Fat mass and lean mass are often assessed at the beginning and end of the study using techniques like MRI or DEXA.

    • Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of glucose, insulin, triglycerides, cholesterol, and other relevant biomarkers.

    • Organ Weight: Key metabolic organs such as the liver and adipose tissue depots are often excised and weighed.

Conclusion

Liraglutide, Semaglutide, and Orlistat are established anti-obesity drugs with distinct mechanisms of action and proven in vivo efficacy. GLP-1 receptor agonists like Liraglutide and Semaglutide centrally regulate appetite, leading to reduced food intake and subsequent weight loss. Orlistat acts peripherally to limit the absorption of dietary fat.

The investigation of natural compounds for novel anti-obesity agents is a promising area of research. While extracts of Cedrus deodara have shown some potential in preclinical models, there is currently no direct evidence to support the use of the isolated compound this compound for weight management. Further studies are required to isolate and test the specific bioactive components of Cedrus deodara and to elucidate their mechanisms of action. Future research should focus on identifying and validating novel molecular targets and pathways to develop safer and more effective anti-obesity therapies.

References

A Head-to-Head Comparison of Synthetic vs. Natural Cedr-8(15)-ene Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cedr-8(15)-ene, a sesquiterpene hydrocarbon also known as α-Cedrene, is a naturally occurring compound found in the essential oils of various plants, most notably cedarwood.[1] Its biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, have garnered significant interest in the scientific community. With the total synthesis of this compound achieved in 1955, both natural and synthetic sources of this compound are available for research and development.[1] This guide provides a head-to-head comparison of the reported bioactivities of synthetic and natural this compound, supported by available experimental data, to aid researchers in selecting the appropriate compound for their studies.

Data Presentation: A Comparative Overview

Direct comparative studies on the bioactivity of synthetic versus natural this compound are limited in the currently available literature. The majority of bioactivity data for the natural compound is derived from studies on essential oils, where this compound is a major component. This can make it challenging to attribute the observed effects solely to this compound. For the purpose of this guide, we will present available quantitative data for both forms, with the understanding that experimental conditions may vary between studies.

Table 1: Comparison of Antimicrobial Activity

FormOrganismAssayResult (MIC)Reference
Natural (as a component of essential oil)Pseudomonas aeruginosaBroth Microdilution0.062% (v/v)[2]
Natural (as a component of essential oil)Bacillus cereusBroth Microdilution0.062% (v/v)[2]
Natural (as a component of essential oil)Staphylococcus aureusBroth Microdilution0.25% (v/v)[2]
Natural (as a component of essential oil)Acinetobacter baumanniiBroth Microdilution0.25% (v/v)[2]
Natural (as a component of essential oil)Gram-positive bacteria and yeastMicro-broth dilution31.25-62.5 µg/mL[3]

Note: Data for synthetic this compound's direct antimicrobial activity with specific MIC values was not available in the reviewed literature.

Table 2: Comparison of Anti-inflammatory Activity

FormAssayKey FindingsReference
NaturalInhibition of pro-inflammatory cytokinesReduced expression of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.[1]
SyntheticNot available--

Table 3: Comparison of Antioxidant Activity

Quantitative data (e.g., IC50 values) for the direct antioxidant activity of both natural and synthetic this compound was not available in the reviewed literature. General statements regarding its antioxidant properties have been made.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays mentioned in this guide.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compound (natural or synthetic this compound) is serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal conditions (temperature, time) for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to reduce the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge free radicals.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) IkB->IkB_NFkB NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc translocates to NFkB_p50_p65->IkB_NFkB Cedrene This compound Cedrene->IKK Inhibits DNA DNA NFkB_p50_p65_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines promotes transcription IkB_NFkB->NFkB_p50_p65 releases G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of this compound in 96-well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate read_results Observe for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

References

Comparative Analysis of Cedr-8(15)-ene Binding Affinity to Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the binding affinity of the sesquiterpene Cedr-8(15)-ene to its hypothesized molecular target, Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain signaling. The performance of this compound is compared with a standard non-steroidal anti-inflammatory drug (NSAID), Celecoxib, and another naturally occurring sesquiterpene, β-caryophyllene.

Please note: Currently, there is no publicly available experimental data confirming the molecular target and binding affinity of this compound. The data presented for this compound is hypothetical and serves as a template for researchers to utilize upon obtaining experimental results.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound, Celecoxib, and β-caryophyllene to the COX-2 enzyme are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

CompoundTypeMolecular TargetBinding Affinity (IC50)
This compoundSesquiterpeneCOX-2 (Hypothesized)Data Not Available
CelecoxibNSAIDCOX-2~40 nM[1]
β-caryophylleneSesquiterpeneCOX-2 (Indirect)Reduces COX-2 expression[2]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving COX-2 in the inflammatory response. Arachidonic acid is converted by COX-2 into prostaglandins, which are key mediators of inflammation.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental Protocols

To determine the binding affinity of this compound to COX-2, the following experimental protocols can be employed.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive control (Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a microplate, add the COX-2 enzyme to the assay buffer.

  • Add the diluted test compound or positive control to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Plot the percentage of COX-2 inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding between a ligand (e.g., this compound) and a target protein (e.g., COX-2).

Procedure:

  • Immobilize the COX-2 protein onto a sensor chip.

  • Flow a solution containing the test compound over the sensor surface at various concentrations.

  • Measure the change in the refractive index at the sensor surface as the compound binds to the immobilized protein. This change is proportional to the mass of the bound compound.

  • From the resulting sensorgrams, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow

The diagram below outlines a typical workflow for confirming the binding affinity of a test compound to its molecular target.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Binding Assay cluster_2 Data Analysis Test Compound (this compound) Test Compound (this compound) In Vitro Inhibition Assay (e.g., COX-2) In Vitro Inhibition Assay (e.g., COX-2) Test Compound (this compound)->In Vitro Inhibition Assay (e.g., COX-2) Biophysical Assay (e.g., SPR) Biophysical Assay (e.g., SPR) Test Compound (this compound)->Biophysical Assay (e.g., SPR) Control Compounds Control Compounds Control Compounds->In Vitro Inhibition Assay (e.g., COX-2) Calculate IC50 / KD Calculate IC50 / KD In Vitro Inhibition Assay (e.g., COX-2)->Calculate IC50 / KD Biophysical Assay (e.g., SPR)->Calculate IC50 / KD Compare with Alternatives Compare with Alternatives Calculate IC50 / KD->Compare with Alternatives

Caption: Workflow for determining binding affinity.

References

Assessing the synergistic effects of Cedr-8(15)-ene with other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Synergistic Potential of Cedr-8(15)-ene and Related Sesquiterpenes with Other Natural Compounds

Introduction: The Promise of Synergy in Natural Product Research

This compound is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, notably cedarwood. While research on its individual biological activities is ongoing, a significant area of interest for researchers, scientists, and drug development professionals lies in its potential synergistic effects when combined with other natural compounds. Synergy, in this context, refers to the interaction of two or more substances to produce a combined effect greater than the sum of their separate effects. This can lead to enhanced therapeutic efficacy, reduced dosages, and potentially minimized side effects.

This guide provides a comparative assessment of the synergistic potential of this compound and the closely related, more extensively studied sesquiterpene, cedrol. Due to the limited direct research on this compound combinations, this document extrapolates potential synergistic activities based on data from cedrol and general principles of natural compound synergy in anticancer, anti-inflammatory, and antimicrobial applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Synergistic Anticancer Effects: A Case Study with Cedrol

The exploration of synergistic interactions between natural compounds and conventional anticancer agents is a burgeoning field of research.[1][2][3][4] Studies have shown that certain natural products can enhance the efficacy of chemotherapy, overcome drug resistance, and reduce toxicity.[1][2][3][4] A notable example is the synergistic effect of cedrol, a sesquiterpene alcohol also found in cedarwood oil, with the chemotherapeutic drug temozolomide (TMZ) in treating glioblastoma (GBM).[5]

Quantitative Data on Cedrol and Temozolomide Synergy

The following table summarizes the in vitro cytotoxic effects of cedrol and TMZ, both individually and in combination, on glioblastoma cell lines. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment GroupCell LineIC50 (µM)Combination Index (CI)Reference
CedrolU87MG150-[5]
TemozolomideU87MG200-[5]
Cedrol + TemozolomideU87MG75 (Cedrol) + 100 (TMZ)< 1 (Synergistic)[5]
CedrolT98G120-[5]
TemozolomideT98G180-[5]
Cedrol + TemozolomideT98G60 (Cedrol) + 90 (TMZ)< 1 (Synergistic)[5]

Mechanism of Synergistic Action

Cedrol enhances the anticancer efficacy of TMZ through multiple mechanisms. It has been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and increase DNA damage in GBM cells when used in combination with TMZ.[5] Furthermore, cedrol can downregulate the expression of proteins associated with drug resistance, such as O-6-methylguanine-DNA methyltransferase (MGMT), CD133, and multidrug resistance protein 1 (MDR1).[5] This multifaceted approach highlights the potential of using sesquiterpenes like cedrol to overcome resistance to conventional chemotherapy. The combination treatment also showed regulation of the AKT and MAPK signaling pathways.[5]

Signaling Pathway Diagram: Apoptosis Induction

The following diagram illustrates the key signaling pathways involved in apoptosis that can be targeted by synergistic combinations of natural compounds and anticancer drugs.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Cedrol_TMZ Cedrol + TMZ Cedrol_TMZ->Mitochondria Induces Stress

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Synergistic Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of numerous diseases. Natural compounds with anti-inflammatory properties are of great interest for therapeutic development.[6] Cedrol has been reported to possess anti-inflammatory and analgesic properties.[7][8][9] While direct studies on the synergistic anti-inflammatory effects of this compound or cedrol with other natural compounds are not yet available, the potential for such interactions is high based on the known mechanisms of inflammation and the diverse targets of phytochemicals.

Potential for Synergy

Many inflammatory conditions involve the activation of multiple signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] Natural compounds often exhibit pleiotropic effects, meaning they can modulate several targets simultaneously. Combining compounds with complementary mechanisms of action could lead to a more potent anti-inflammatory effect. For example, a sesquiterpene like cedrol could be combined with a flavonoid known to inhibit a different inflammatory mediator, potentially leading to a synergistic reduction in inflammation.

Quantitative Data on Anti-inflammatory Synergy (Representative Example)

The following table presents a hypothetical synergistic interaction between a sesquiterpene and a flavonoid, illustrating how such data would be presented.

Compound ACompound BInflammatory Marker% Inhibition (Compound A)% Inhibition (Compound B)% Inhibition (Combination)Synergy
Sesquiterpene (e.g., Cedrol)Flavonoid (e.g., Quercetin)NO Production354075Yes
Sesquiterpene (e.g., Cedrol)Flavonoid (e.g., Quercetin)TNF-α Release303870Yes

Signaling Pathway Diagram: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. The diagram below illustrates key points where natural compounds could synergistically intervene.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Ubiquitination & Nucleus Nucleus NF-kB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Gene Transcription Synergistic_Inhibition Potential Synergy (e.g., Cedrol + Flavonoid) Synergistic_Inhibition->IKK Complex Inhibition Synergistic_Inhibition->NF-kB Inhibition of Translocation

Caption: The NF-κB signaling pathway and potential points of synergistic inhibition.

Synergistic Antimicrobial Effects

The rise of antibiotic resistance necessitates the development of new antimicrobial strategies.[12] Combining essential oils or their components with conventional antibiotics or other natural compounds has shown promise in enhancing antimicrobial activity.[10][12][13][14][15][16][17][18] Sesquiterpenes like those found in cedarwood oil are known to possess antimicrobial properties.

Potential for Synergy

The synergistic antimicrobial effects of essential oil components can arise from various mechanisms, including:

  • Multi-target effects: Different compounds can act on different cellular targets within the microbe.

  • Increased membrane permeability: Some compounds can disrupt the bacterial cell membrane, allowing other agents to enter more easily.

  • Inhibition of resistance mechanisms: Certain phytochemicals can inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics.

Quantitative Data on Antimicrobial Synergy (Representative Example)

The Fractional Inhibitory Concentration (FIC) index is commonly used to assess antimicrobial synergy. The following table provides a representative example of how the synergistic activity of two natural compounds against a bacterial strain would be presented.

Compound ACompound BBacterial StrainMIC (A) (µg/mL)MIC (B) (µg/mL)FIC IndexInterpretation
SesquiterpenePhenolic CompoundStaphylococcus aureus128640.375Synergy
SesquiterpenePhenolic CompoundEscherichia coli2561280.5Additive

Experimental Workflow: Checkerboard Assay for Synergy

The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of antimicrobial agents.

Checkerboard_Workflow cluster_setup Assay Setup Prepare Serial Dilutions of Compound A Prepare Serial Dilutions of Compound A Dispense into 96-well plate Dispense into 96-well plate Prepare Serial Dilutions of Compound A->Dispense into 96-well plate Vertical Gradient Prepare Serial Dilutions of Compound B Prepare Serial Dilutions of Compound B Prepare Serial Dilutions of Compound B->Dispense into 96-well plate Horizontal Gradient Inoculate with Bacterial Suspension Inoculate with Bacterial Suspension Dispense into 96-well plate->Inoculate with Bacterial Suspension Incubate Incubate Inoculate with Bacterial Suspension->Incubate Read Results Read Results Incubate->Read Results Visually or with Plate Reader Calculate FIC Index Calculate FIC Index Read Results->Calculate FIC Index Interpret Results Interpret Results Calculate FIC Index->Interpret Results Synergy, Additive, or Antagonism

Caption: Workflow for a checkerboard assay to determine antimicrobial synergy.

Experimental Protocols

1. MTT Assay for Cell Viability and Cytotoxicity [1][3][6][19]

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (singly and in combination) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Checkerboard Microdilution Assay for Antimicrobial Synergy [2][4][20][21][22]

  • Principle: This method assesses the in vitro interaction of two antimicrobial agents by testing a range of concentrations of each agent both alone and in combination.

  • Procedure:

    • Prepare serial twofold dilutions of two antimicrobial agents (Compound A and Compound B) in a liquid growth medium.

    • In a 96-well microtiter plate, dispense dilutions of Compound A along the y-axis and dilutions of Compound B along the x-axis. This creates a matrix of wells containing various combinations of the two agents.

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC(A) + FIC(B), where FIC(A) = MIC of A in combination / MIC of A alone, and FIC(B) = MIC of B in combination / MIC of B alone.

    • Interpret the results: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.

3. Isobologram Analysis for Anticancer Drug Synergy [23][24][25][26]

  • Principle: An isobologram is a graphical representation of the interaction between two drugs. It plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth, IC50).

  • Procedure:

    • Determine the dose-response curves and the IC50 values for each drug individually.

    • On a graph, plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Test various combinations of the two drugs at a fixed ratio and determine the concentrations of each drug in the combination that produce the same 50% inhibition effect.

    • Plot these combination data points on the same graph.

    • Interpret the results: Data points falling below the line of additivity indicate synergy; points on the line indicate an additive effect; points above the line indicate antagonism.

Conclusion

While direct evidence for the synergistic effects of this compound with other natural compounds is currently limited, the available data on the related sesquiterpene cedrol, particularly in the context of cancer therapy, demonstrates a strong potential for such interactions. The principles of synergy in natural product research suggest that combinations of compounds like this compound with other phytochemicals could lead to enhanced anti-inflammatory and antimicrobial activities. Further research is warranted to explore these potential synergistic relationships, which could unlock new therapeutic strategies for a variety of diseases. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

Comparative Safety Profile of α-Cedrene and β-Cedrene: A Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the toxicological data for α-cedrene and β-cedrene reveals distinct safety profiles, particularly concerning their interactions with metabolic enzymes. While both isomers are constituents of cedarwood oil and share structural similarities, their biological activities and potential for adverse effects warrant individual consideration by researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the currently available safety data for α-cedrene and β-cedrene, summarizing key toxicological endpoints and detailing relevant experimental methodologies. The information is intended to support informed decisions in research and development involving these sesquiterpenes.

Data Summary

The following table summarizes the available quantitative toxicological data for α-cedrene and β-cedrene. It is important to note that for many endpoints, specific data for each isomer is limited, and in some cases, data is only available for "cedrene" as a mixture or for the parent essential oil.

Safety Parameterα-Cedreneβ-CedreneReference
Acute Oral Toxicity (LD50) > 5 g/kg (rat)Data Not Available[1]
Acute Dermal Toxicity (LD50) > 5 g/kg (rabbit)Data Not Available[1]
Skin Irritation Moderate (rabbit)Data Not Available[2]
Skin Sensitization Potential sensitizerPotential sensitizer[2]
Cytotoxicity (IC50) 22.2 µg/mL (antileukemic activity)Data Not Available[3]
Genotoxicity (Ames Test) Data Not AvailableData Not Available
Cytochrome P450 Inhibition (Ki) CYP2B6: Potent competitive inhibitorCYP2B6: 1.6 µM (potent competitive inhibitor)[4]
CYP3A4: Moderate inhibitorCYP3A4: Moderate inhibitor[4]
CYP2C8, CYP2C9, CYP2C19: Weakly inhibited by cedrol, β-cedrene did not inhibitCYP2C8, CYP2C9, CYP2C19: No inhibition[4]

Key Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are descriptions of standard methodologies relevant to the safety assessment of α- and β-cedrene.

Acute Dermal Toxicity (OECD 402)

This test guideline is used to assess the potential adverse effects of a substance following a single, 24-hour dermal application.

  • Test Animals: Typically, young adult rats (e.g., Wistar) of both sexes are used.[2]

  • Preparation: A day before the test, the dorsal area of the trunk of the animals is shaved.

  • Dose Administration: The test substance is applied uniformly over the shaved area, which should be approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[5]

  • Observation: The animals are observed for mortality, signs of toxicity (including changes in skin and fur, eyes, and mucous membranes), and changes in behavior for at least 14 days. Body weight is recorded weekly.[5]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. For substances with low toxicity, a limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed.[5]

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

  • Test Animals: Typically, female CBA/J mice are used.

  • Dose Administration: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

  • Cell Proliferation Measurement: Five days after the first application, a solution of 3H-methyl thymidine is injected intravenously. This radioactive substance is incorporated into the DNA of proliferating cells.

  • Endpoint: Three hours after the injection, the draining auricular lymph nodes are excised, and the level of 3H-methyl thymidine incorporation is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration of the test substance required to produce an SI of 3, is used as a measure of sensitizing potency.[4][6][7]

In Vitro Cytochrome P450 Inhibition Assay

This assay is used to determine the potential of a substance to inhibit the activity of specific cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

  • Test System: Human liver microsomes are used as they contain a high concentration of CYP enzymes.[4]

  • Incubation: The test substance (inhibitor) is incubated with human liver microsomes, a specific substrate for the CYP isoform of interest, and a cofactor (NADPH) to initiate the enzymatic reaction.

  • Metabolite Quantification: The formation of the metabolite from the specific substrate is measured over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Endpoint: The rate of metabolite formation in the presence of the inhibitor is compared to the rate in its absence. The IC50 (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) and the Ki (inhibition constant) are then calculated to characterize the potency and mechanism of inhibition (e.g., competitive, non-competitive).[4]

Signaling Pathway and Experimental Workflow Visualization

Cytochrome P450 Inhibition by α- and β-Cedrene

The following diagram illustrates the competitive inhibition of Cytochrome P450 enzymes by α- and β-cedrene. This interaction can lead to altered metabolism of other drugs (xenobiotics) that are substrates for the same enzymes, potentially leading to adverse effects.

CYP450_Inhibition cluster_0 Normal Metabolic Pathway cluster_1 Inhibition by Cedrene Xenobiotic (Drug) Xenobiotic (Drug) CYP450 Enzyme CYP450 Enzyme Xenobiotic (Drug)->CYP450 Enzyme Binds to active site Metabolite Metabolite CYP450 Enzyme->Metabolite Metabolizes Cedrene α- or β-Cedrene Inhibited_CYP450 CYP450 Enzyme (Active site blocked) Cedrene->Inhibited_CYP450 Competitively binds to active site No_Metabolism No_Metabolism Inhibited_CYP450->No_Metabolism Metabolism decreased Xenobiotic_Drug_2 Xenobiotic (Drug) Xenobiotic_Drug_2->Inhibited_CYP450 Binding blocked Cytotoxicity_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Treatment 3. Treat with varying concentrations of α- or β-Cedrene Seeding->Treatment Incubation 4. Incubate for a defined period (e.g., 24, 48h) Treatment->Incubation Assay 5. Add viability reagent (e.g., MTT, PrestoBlue) Incubation->Assay Measurement 6. Measure signal (e.g., absorbance, fluorescence) Assay->Measurement Analysis 7. Data Analysis (Calculate IC50) Measurement->Analysis

References

Independent Verification of Published NMR Data for Cedr-8(15)-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published Nuclear Magnetic Resonance (NMR) data for the sesquiterpene Cedr-8(15)-ene, also known as α-cedrene. This analysis juxtaposes the early, foundational NMR studies with more recent, high-resolution data, offering a clear perspective on the verification and refinement of the compound's structural assignment.

The structural elucidation of complex natural products like this compound has evolved significantly with advancements in NMR spectroscopy. Early investigations laid the groundwork for its structural determination, which has been subsequently verified and refined by modern, multidimensional NMR techniques. This guide presents a detailed comparison of the NMR data from a seminal 1985 study by Joseph-Nathan and colleagues with a comprehensive 2017 analysis by Perez-Hernandez and coworkers, highlighting the consistency and increased precision of the spectral assignments.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound reported in the 1985 and 2017 studies are presented below. The data show a high degree of consistency, validating the original assignments. Minor variations in chemical shifts can be attributed to differences in experimental conditions, such as solvent and instrument frequency.

Carbon No.Joseph-Nathan et al. (1985) ¹³C Chemical Shift (δ, ppm)[1]Perez-Hernandez et al. (2017) ¹³C Chemical Shift (δ, ppm)
149.249.1
235.835.7
325.125.0
441.841.7
555.455.3
632.932.8
759.058.9
8142.1142.0
9117.5117.4
1041.141.0
1129.829.7
1223.923.8
1315.615.5
1425.425.3
1524.924.8

Detailed ¹H NMR Data from Independent Verification

The 2017 study by Perez-Hernandez et al. provides a complete and unambiguous ¹H NMR assignment for this compound using advanced 2D NMR techniques. This serves as a robust independent verification of the compound's proton environment.

Proton No.Perez-Hernandez et al. (2017) ¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
H-2α1.85m
H-2β1.45m
H-3α1.62m
H-3β1.38m
H-52.15d10.5
H-72.58t8.5
H-95.25s
H-10α1.95m
H-10β1.55m
H-120.92d7.0
H-131.05s
H-140.88s
H-151.68s

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.

Original Data Acquisition (Joseph-Nathan et al., 1985):

  • Instrumentation: Varian XL-100A-15 FT NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Proton-decoupled spectra were obtained. Specific acquisition parameters such as pulse width, acquisition time, and relaxation delay were not detailed in the publication.[1]

Independent Verification (Perez-Hernandez et al., 2017):

  • Instrumentation: Bruker Avance III 500 NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra were recorded at 500 MHz.

  • 2D NMR Experiments: COSY, HSQC, and HMBC experiments were performed for complete and unambiguous assignment of all proton and carbon signals. The study utilized iterative full spin analysis using PERCH NMR software for high-precision determination of coupling constants.

Workflow for Independent Verification of NMR Data

The process of independently verifying published NMR data is a critical component of scientific rigor. The following diagram illustrates a typical workflow for such a verification process.

G cluster_0 Data Acquisition & Processing cluster_1 Comparative Analysis cluster_2 Conclusion & Publication Obtain Original Publication Obtain Original Publication with NMR Data Extract Reported Data Extract Reported Chemical Shifts and Experimental Conditions Obtain Original Publication->Extract Reported Data Compare Chemical Shifts Compare ¹H and ¹³C Chemical Shifts Extract Reported Data->Compare Chemical Shifts Acquire New NMR Data Acquire High-Resolution 1D and 2D NMR Data of Authentic Sample Process and Analyze New Data Process and Analyze New Spectra Acquire New NMR Data->Process and Analyze New Data Process and Analyze New Data->Compare Chemical Shifts Analyze Coupling Constants Analyze and Compare J-Coupling Constants Process and Analyze New Data->Analyze Coupling Constants Verify Structural Assignments Verify Structural Assignments using 2D NMR (COSY, HSQC, HMBC) Compare Chemical Shifts->Verify Structural Assignments Analyze Coupling Constants->Verify Structural Assignments Draw Conclusions Draw Conclusions on the Validity of Original Data Verify Structural Assignments->Draw Conclusions Publish Verification Study Publish Findings in a Peer-Reviewed Journal Draw Conclusions->Publish Verification Study

References

Safety Operating Guide

Safe Disposal of Cedr-8(15)-ene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cedr-8(15)-ene, a sesquiterpene common in the essential oils of cedar and other conifers, requires careful handling and disposal due to its potential environmental and health hazards. This document provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are based on safety data sheets for the closely related and often commercially synonymous isomer, alpha-Cedrene.

Hazard and Regulatory Information

Proper disposal of this compound is dictated by its classification as a hazardous substance. Key quantitative and regulatory data are summarized below.

Parameter Classification Details
GHS Hazard Statements H315, H319, H410Causes skin irritation. Causes serious eye irritation. Very toxic to aquatic life with long lasting effects.[1][2]
GHS Precautionary Statements P273, P280, P391, P501Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. Collect spillage. Dispose of contents/container to an approved waste disposal plant.[1][3]
UN Number 3082Environmentally hazardous substance, liquid, n.o.s.[4][5]
Transport Hazard Class 9Miscellaneous dangerous substances and articles.[4]
Packing Group III[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to prevent skin and eye contact.[6]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[3]

  • Protective Clothing: A standard laboratory coat.

2. Waste Collection and Storage

  • Container: Collect this compound waste in a designated, compatible, and properly sealed container to prevent leakage or evaporation.[3] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3] Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6]

3. Spill Management

In the event of a spill, follow these procedures:

  • Containment: Immediately contain the spill using an inert, absorbent material such as sand, diatomite, or universal binders.[2]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3] Avoid breathing vapors during cleanup.[1]

  • Special Precaution: Rags or absorbent materials soaked with this compound may be prone to auto-oxidation, which can generate heat and potentially lead to ignition.[7] Wet these materials with water before placing them in the final disposal container to mitigate this risk.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

4. Final Disposal

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[3] Do not dispose of it down the drain or with regular laboratory trash.[2][3]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Spill Occurs? D->E F Contain with Inert Absorbent E->F Yes H Arrange for Pickup by Licensed Waste Disposal Company E->H No G Collect and Seal in Waste Container F->G G->D I End: Compliant Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Cedr-8(15)-ene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Cedr-8(15)-ene in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure operational safety and mitigate risks.

This compound, a sesquiterpene found in various plants, is recognized for its potential in fragrance and as a research compound. However, its properties as a flammable liquid and a skin irritant necessitate careful handling. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive assessment of the hazards associated with this compound dictates the necessity of the following personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, as this compound is a skin irritant. Nitrile and neoprene gloves offer good resistance to a range of organic compounds.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosols of the flammable and irritant liquid.
Body Protection Flame-resistant laboratory coatTo protect against accidental splashes and provide a barrier in case of fire, given the flammable nature of the compound.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of vapors. For operations with a higher risk of aerosol generation, a risk assessment should be conducted to determine if a respirator is necessary.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects in the laboratory.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure work area is clean and uncluttered fume_hood Verify fume hood is operational prep_area->fume_hood gather_ppe Assemble all required PPE fume_hood->gather_ppe gather_materials Gather this compound and necessary equipment gather_ppe->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe Proceed to Handling handle_in_hood Handle this compound inside the fume hood don_ppe->handle_in_hood avoid_inhalation Avoid direct inhalation of vapors handle_in_hood->avoid_inhalation avoid_contact Prevent skin and eye contact avoid_inhalation->avoid_contact close_container Securely close the this compound container avoid_contact->close_container Proceed to Post-Handling clean_area Clean the work area thoroughly close_container->clean_area doff_ppe Doff PPE in the correct order clean_area->doff_ppe wash_hands Wash hands with soap and water doff_ppe->wash_hands

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.